7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
BenchChem offers high-quality 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODGMBGGFYJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Role of 7-Aminopyrazolo[1,5-a]pyrimidines in Oncology: A Technical Guide to Their Biological Activity
This in-depth technical guide delves into the burgeoning field of 7-aminopyrazolo[1,5-a]pyrimidine derivatives and their significant biological activity in cancer research. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this promising class of compounds. With a focus on scientific integrity and practical application, this guide is structured to provide both foundational knowledge and actionable protocols.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its structural resemblance to purines, the building blocks of DNA and RNA. This mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to competitively bind to the ATP-binding sites of a variety of protein kinases, many of which are aberrantly activated in cancer. The 7-amino substitution on this scaffold has proven to be a critical pharmacophore, enhancing the binding affinity and selectivity of these compounds for various oncogenic kinases. This guide will explore the multifaceted biological activities of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their potential as targeted cancer therapeutics.
Synthetic Strategies: Crafting the 7-Aminopyrazolo[1,5-a]pyrimidine Core
The therapeutic potential of 7-aminopyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to the synthetic methodologies that allow for their efficient and diverse production. A variety of synthetic routes have been developed, with microwave-assisted organic synthesis emerging as a particularly powerful tool for accelerating reaction times and improving yields.
A prevalent and effective method involves the cyclocondensation of 5-aminopyrazole precursors with suitable three-carbon synthons. One-pot, multi-component reactions are favored for their efficiency and atom economy.
Representative Synthetic Protocol: Microwave-Assisted Synthesis
This protocol outlines a general one-pot, two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, a method noted for its efficiency and use of commercially available starting materials.
Step 1: Formation of the 5-Aminopyrazole Intermediate
A mixture of a β-ketonitrile (1.0 equivalent) and hydrazine (1.3 equivalents) in methanol is subjected to microwave irradiation at 150 °C for 5 minutes.[1][2] This rapid reaction forms the key 5-aminopyrazole intermediate. The choice of a β-ketonitrile allows for the introduction of various substituents at what will become the 2- and 3-positions of the final pyrazolo[1,5-a]pyrimidine ring.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring
To the crude 5-aminopyrazole intermediate, a β-ketoester (1.0 equivalent) and a catalytic amount of acetic acid are added. The reaction mixture is then heated under microwave irradiation at 150 °C for an additional 2 hours.[1][2] This step drives the cyclization and condensation to yield the desired 7-aminopyrazolo[1,5-a]pyrimidinone. The amino group at the 7-position can be further functionalized if required.
The progress of the reaction can be monitored by thin-layer chromatography, and the final product is typically purified by column chromatography or recrystallization. Structural confirmation is achieved through standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of 7-aminopyrazolo[1,5-a]pyrimidine derivatives stems from their ability to inhibit the function of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These compounds primarily act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Uncontrolled cell cycle progression is a hallmark of cancer, and CDKs are the master regulators of this process. Several 7-aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[3][4] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S or G2/M phases, and can induce apoptosis.[3]
Caption: Inhibition of the CDK2 signaling pathway.
Dual Inhibition of CDK2 and Tropomyosin Receptor Kinase A (TRKA)
Recent studies have highlighted the development of 7-aminopyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of both CDK2 and TRKA.[3][4] TRKA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), promotes cell survival and proliferation. The simultaneous inhibition of both CDK2 and TRKA presents a promising therapeutic strategy to combat cancer through complementary mechanisms.
Caption: Dual inhibition of CDK2 and TRKA pathways.
Targeting Angiogenesis through VEGFR and PDGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are key receptor tyrosine kinases involved in this process. Certain 7-aminopyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against both VEGFR and PDGFR, suggesting their potential as anti-angiogenic agents.[5]
Caption: Inhibition of VEGFR and PDGFR signaling in angiogenesis.
In Vitro Biological Evaluation: A Step-by-Step Approach
The preclinical evaluation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives relies on a battery of in vitro assays to determine their cytotoxic and cytostatic effects, as well as their specific molecular targets.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the concentration-dependent cytotoxic or cytostatic effects of a compound on cancer cell lines. The choice of cancer cell lines is critical and should be based on the specific cancer type being targeted and the known expression levels of the putative kinase targets.[6] For example, cell lines with known dysregulation in CDK or TRK signaling would be appropriate for evaluating inhibitors of these kinases.[7][8][9]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-aminopyrazolo[1,5-a]pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Rationale: To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, in vitro kinase assays are performed. These assays directly measure the ability of a compound to inhibit the activity of a purified recombinant kinase. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[9]
Experimental Protocol (General Luminescence-Based Assay):
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add the 7-aminopyrazolo[1,5-a]pyrimidine derivative at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or ADP produced. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Rationale: To investigate the mechanism of action at a cellular level, cell cycle analysis is performed to determine if the compound induces cell cycle arrest. This is typically done by staining the DNA of treated cells with a fluorescent dye, such as propidium iodide (PI), and analyzing the DNA content by flow cytometry.[11][12][13][14][15]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the 7-aminopyrazolo[1,5-a]pyrimidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Western Blotting for Phosphoprotein Detection
Rationale: To provide direct evidence of target engagement within the cell, Western blotting can be used to detect changes in the phosphorylation status of downstream substrates of the targeted kinase. A decrease in the phosphorylation of a specific substrate upon treatment with the compound confirms its inhibitory activity in a cellular context.
Experimental Protocol:
-
Cell Lysis: Treat cells with the compound and then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the band corresponding to the phosphorylated protein will decrease in the presence of an effective inhibitor.
Data Presentation: Summarizing Biological Activity
To facilitate the comparison of different 7-aminopyrazolo[1,5-a]pyrimidine derivatives, it is essential to present the biological data in a clear and structured format.
Table 1: In Vitro Biological Activity of Representative 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) vs. Kinase | Target Cell Line | IC50 (µM) vs. Cell Line | Reference |
| BS-194 | CDK2 | 3 | Multiple (mean GI50) | 0.28 | [16] |
| Compound 6t | CDK2/TRKA | 90 (CDK2), 450 (TRKA) | NCI-60 Panel | - | |
| Compound 6s | CDK2/TRKA | 230 (CDK2), 450 (TRKA) | NCI-60 Panel | - | |
| Compound 6j | CDK2/TRKA | 330 (CDK2), 78 (TRKA) | SNB-75 | 23.40 | [3] |
| Compound 6i | CDK2/TRKA | 340 (CDK2), 160 (TRKA) | SNB-75 | 7.39 | [3] |
| Compound 21c | CDK2 | 18 | HCT-116 | - | [8] |
Conclusion and Future Directions
The 7-aminopyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel kinase inhibitors for cancer therapy. The synthetic versatility of this core allows for the fine-tuning of inhibitory potency and selectivity against a range of oncogenic kinases. The demonstrated ability of these compounds to inhibit key cellular processes such as cell cycle progression and angiogenesis underscores their therapeutic potential.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
In Vivo Evaluation: Progressing the most promising candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of 7-aminopyrazolo[1,5-a]pyrimidine derivatives with other anticancer agents.
The continued exploration of this remarkable class of compounds holds great promise for the future of targeted cancer therapy.
References
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link][12]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link][13]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link][14]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][15]
-
Al-Qadhi, A., et al. (2025, September 26). Dual inhibitors of CDK2 and TRKA kinases: Design, Synthesis, Antiproliferative Activity and Molecular Modeling of Novel Pyrazolopyrimidine Derivatives. SSRN. [Link][3]
-
ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? Retrieved from [Link][7]
-
Attia, M. H., et al. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed. [Link][4]
-
ResearchGate. (2025, August 6). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. Retrieved from [Link][17]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link][1]
-
PNAS. (2008, July 22). Soluble receptor-mediated selective inhibition of VEGFR and PDGFRβ signaling during physiologic and tumor angiogenesis. Retrieved from [Link][5]
-
ScienceDirect. (n.d.). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Retrieved from [Link][8]
-
Beilstein Archives. (2018, May 28). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link][2]
-
Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link][6]
-
ResearchGate. (2025, August 6). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Retrieved from [Link][18]
-
MDPI. (n.d.). Free Full-Text | Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | Notes. Retrieved from [Link][19]
-
Scilit. (2009, September 7). An overview of small-molecule inhibitors of VEGFR signaling. Retrieved from [Link][20]
-
Semantic Scholar. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link][21]
-
MDPI. (2020, February 18). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. Retrieved from [Link][22]
-
Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link][23]
-
BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link][24]
-
PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
ChEMBL. (n.d.). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link][16]
Sources
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 20. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS number and molecular weight
Executive Summary
The 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere of purine bases (specifically adenine).[1] Its fused bicyclic structure allows it to occupy the ATP-binding pockets of various kinases with high affinity, making it a cornerstone in the development of inhibitors for cyclin-dependent kinases (CDKs), KDR (VEGFR-2), and other oncology targets.[1]
This technical guide provides a definitive reference for the chemical identity, synthetic pathways, and handling protocols for this compound, addressing the specific needs of drug discovery teams.
Chemical Identity & Physical Properties[1][2][3][4]
While the free acid is the active pharmacophoric core, it is frequently handled in the laboratory as its ethyl or methyl ester to improve solubility and purification efficiency during intermediate steps.
Core Compound Data
| Property | Data |
| Chemical Name | 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| CAS Number | 1781791-76-1 |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water/neutral pH; soluble in DMSO, dilute NaOH (forming the carboxylate salt) |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~2.8 (Pyrimidynyl amine protonation) |
Key Derivatives (Precursors)
Researchers typically source the ester forms for synthesis.
| Derivative | CAS Number | Molecular Weight | Role |
|---|---|---|---|
| Ethyl Ester | 1196153-97-5 | 206.20 g/mol | Primary synthetic building block |
| Methyl Ester | 1784334-86-6 | 192.17 g/mol | Alternative building block |[1]
Synthetic Methodology
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid relies on a regioselective condensation reaction.[1] The bridgehead nitrogen (N1) of the pyrazole ring is the key nucleophile that initiates ring closure.
Retrosynthetic Analysis & Pathway
The most robust route involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with 3-ethoxyacrylonitrile .[1] This method ensures the amino group is installed at the 7-position via the nitrile functionality of the electrophile.[1]
Figure 1: Synthetic pathway from commercial precursors to the target acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Reagents: Ethyl 3-aminopyrazole-4-carboxylate (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve ethyl 3-aminopyrazole-4-carboxylate in anhydrous ethanol (0.5 M concentration).
-
Add 3-ethoxyacrylonitrile dropwise.[1]
-
Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]
-
Cool to room temperature. The product often precipitates as a solid.
-
Filter the precipitate and wash with cold ethanol.
-
Yield Expectation: 75–85%.
-
Step 2: Hydrolysis to the Free Acid (CAS 1781791-76-1) [1]
-
Reagents: Ethyl ester intermediate, 2N NaOH, 1N HCl.
-
Procedure:
-
Suspend the ester in a 1:1 mixture of THF/Water.
-
Add 2N NaOH (3.0 eq) and stir at 50°C for 2 hours. The solution should become clear as the salt forms.
-
Cool to 0°C in an ice bath.
-
Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic acid will precipitate.
-
Filter, wash with water, and dry under vacuum.
-
Medicinal Chemistry Applications
The 7-aminopyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase drug discovery.[1] Its geometry mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase enzymes.
Structural-Activity Relationship (SAR) Logic
-
N1 & N4 Nitrogens: Act as hydrogen bond acceptors.
-
7-Amino Group: Acts as a hydrogen bond donor, often interacting with the "gatekeeper" residue or the hinge backbone.
-
3-Carboxylic Acid: Provides a vector for further functionalization (amide coupling) to access the solvent-exposed region or the hydrophobic back pocket, improving selectivity.[1]
Figure 2: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.[1]
Analytical Validation
When characterizing the final acid, observe the following diagnostic signals:
-
1H NMR (DMSO-d6):
-
δ ~12.5 ppm: Broad singlet (COOH).
-
δ ~8.4 ppm: Doublet (H5 of pyrimidine).
-
δ ~8.2 ppm: Singlet (H2 of pyrazole).
-
δ ~7.8 ppm: Broad singlet (NH2, exchangeable).
-
δ ~6.3 ppm: Doublet (H6 of pyrimidine).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 179.15.
-
Negative Mode: [M-H]⁻ = 177.15.
-
References
-
BLD Pharm. (2025).[2][3] Product Analysis: 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1781791-76-1).[1][4][5][6] Retrieved from
-
PubChem. (2025).[7] Compound Summary: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). CAS Database: 1781791-76-1.[1][5][6] Retrieved from
-
Johns Hopkins University. (2023). In vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from
-
American Chemical Society (ACS). (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Retrieved from
Sources
- 1. 1196153-97-5|Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 2627-59-0|7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2091811-22-0|Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1781791-76-1|7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-amino- | 1781791-76-1 [chemicalbook.com]
- 6. 1613191-77-7|2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide provides an in-depth technical exploration of a particularly versatile derivative, 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We will dissect its synthesis, explore its pivotal role as a pharmacophore—especially in kinase inhibition—and provide robust, field-proven experimental protocols for its utilization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the design of next-generation therapeutics.
The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered immense interest due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to mimic the purine core of ATP, making it an ideal scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.
The subject of this guide, 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is of exceptional interest. The amino group at the C7 position and the carboxylic acid at the C3 position serve as critical chemical handles. These sites allow for systematic and diverse chemical modifications, enabling fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The C7-amino group is often crucial for establishing key interactions with the hinge region of kinases, while the C3-carboxylic acid provides a vector for introducing substituents that can probe deeper pockets of the active site or enhance solubility.
Synthesis and Functionalization: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly and efficiently achieved through a cyclocondensation reaction. This strategy offers high regioselectivity and leverages readily available starting materials.
Core Synthesis: The Cyclocondensation Pathway
The predominant synthetic route involves the reaction of a 3-aminopyrazole (or 5-aminopyrazole, depending on nomenclature and tautomerism) with a β-dicarbonyl compound or its synthetic equivalent.[4][5] Microwave-assisted protocols have been developed to significantly shorten reaction times and improve yields.[3][6]
The general mechanism proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of reactants dictates the substitution pattern on the final pyrazolo[1,5-a]pyrimidine ring. For the title compound, a 3-aminopyrazole bearing a C4-carboxylic acid precursor is reacted with a suitable three-carbon synthon that introduces the C7-amino group.
Strategic Functionalization
With the core synthesized, the C7-amino and C3-carboxylic acid groups are primed for diversification:
-
C3-Carboxylic Acid: This group is most commonly converted into a library of amides via standard coupling reagents (e.g., HATU, HOBt/EDC). This transformation is critical as the resulting amide can introduce new hydrogen bond donors/acceptors and hydrophobic groups, profoundly impacting target engagement and ADME properties.
-
C7-Amino Group: The nucleophilic amino group can be acylated or undergo reductive amination or palladium-catalyzed cross-coupling reactions. These modifications are often used to modulate hinge-binding affinity or to introduce vectors that alter the compound's overall conformation.
Application in Drug Design: The Kinase Inhibitor Paradigm
The pyrazolo[1,5-a]pyrimidine scaffold is a masterful "hinge-binder," a key feature for competitive inhibition of protein kinases. The N1 and N4 atoms of the pyrimidine ring act as hydrogen bond acceptors, forming crucial interactions with the backbone amide protons of the kinase hinge region, thus occluding the ATP binding site.
Structure-Activity Relationship (SAR) Insights
Extensive research has demonstrated the scaffold's versatility across numerous kinase families.
-
Receptor Tyrosine Kinases (RTKs): Early work identified 7-aminopyrazolo[1,5-a]pyrimidine ureas as potent inhibitors of VEGFR and PDGFR kinases, with enzymatic IC50 values below 10 nM.[7][8] This established the scaffold's utility in targeting angiogenesis-related pathways.
-
Tropomyosin Receptor Kinases (Trks): The scaffold has been instrumental in developing highly potent inhibitors of Trk kinases, which are validated targets in various cancers. Macrocyclization strategies based on the pyrazolo[1,5-a]pyrimidine core have led to compounds with IC50 values in the sub-nanomolar range against both wild-type and mutant TrkA.[9]
-
Cyclin-Dependent Kinases (CDKs): Derivatives have been designed as inhibitors of CDKs, such as CDK2, which are critical regulators of the cell cycle.[10] This highlights the scaffold's potential in developing anti-proliferative agents.
-
Other Targets: The core has been successfully employed to develop inhibitors against a range of other kinases, including Adaptor Associated Kinase 1 (AAK1) and B-Raf, demonstrating its broad applicability.[2][11]
Quantitative Data Summary
The following table summarizes representative data for compounds built upon the pyrazolo[1,5-a]pyrimidine scaffold, illustrating the high potency achievable.
| Compound Class | Target Kinase(s) | Representative IC50 Value | Reference |
| 7-Aminopyrazolo[1,5-a]pyrimidine Ureas | KDR (VEGFR2) | <10 nM (enzymatic) | [7][8] |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA, TrkC | <5 nM (enzymatic) | [9] |
| 7-Amino-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | HCT116 cells | 2.0 nM (cellular) | [12] |
| Substituted Amino Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | <1 nM (enzymatic) | [9] |
Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible, incorporating checkpoints for validation.
Protocol 1: Synthesis of Methyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes a typical cyclocondensation to form a core intermediate.
Methodology:
-
Reactant Preparation: To a solution of methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (10 mL/mmol), add 3-aminocrotononitrile (1.1 eq).
-
Reaction: Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove residual starting materials and solvent. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography (Silica, eluting with a gradient of ethyl acetate in hexanes).
-
Validation:
-
1H NMR: Confirm the presence of characteristic peaks for the pyrazolo[1,5-a]pyrimidine core protons and the methyl and ester groups.
-
Mass Spectrometry (ESI+): Verify the molecular weight by observing the [M+H]+ ion at the calculated m/z.
-
Protocol 2: Amide Coupling to the C3-Carboxylic Acid
This protocol details the functionalization of the core building block after hydrolysis of the ester. Assumption: The ester from Protocol 1 has been hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Methodology:
-
Reactant Preparation: In an inert atmosphere (N2 or Ar), dissolve 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (15 mL/mmol).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
Validation:
-
1H NMR: Observe the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the added amine moiety and the amide N-H proton.
-
Mass Spectrometry (ESI+): Confirm the formation of the product by observing the [M+H]+ ion at the new, higher molecular weight.
-
Conclusion and Future Outlook
7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a demonstrably powerful and versatile building block in drug design. Its synthetic tractability, coupled with its proven ability to act as a high-affinity kinase hinge-binder, ensures its continued relevance in the pursuit of novel therapeutics. Future efforts will likely focus on applying this scaffold to new target classes, exploring novel C7 and C3 modifications to overcome drug resistance, and integrating it into advanced drug delivery platforms. The foundational principles and protocols outlined in this guide provide a solid framework for any research program aiming to harness the full potential of this exceptional chemical scaffold.
References
-
Frey, R. R., Curtin, M. L., Albert, D. H., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 51(13), 3777-87. [Link]
-
Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Frey, R. R., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. PubMed. [Link]
-
Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
-
Kumar, V., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Ansari, M. F., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine. (n.d.). Semantic Scholar. [Link]
-
Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
-
Elgemeie, G. H., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104245. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. (n.d.). ResearchGate. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Ansari, M. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
The Pyrazolo[1,5-a]pyrimidine-3-Carboxylic Acid Scaffold: A Privileged Framework for Modern Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system structurally analogous to native purines, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, focusing on their synthesis, diverse mechanisms of action, and profound therapeutic potential. We will dissect their role as potent kinase inhibitors in oncology and inflammation, detail key structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical framework for next-generation therapeutics.
The Chemical and Biological Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system. This arrangement offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing it to function as an effective bioisostere for the purine core in many enzymatic binding sites.[1][2][3] This mimicry enables these compounds to act as competitive inhibitors for enzymes that process purine-based substrates, most notably the vast family of protein kinases that utilize adenosine triphosphate (ATP).[4][5]
The versatility of this scaffold is a key driver of its success. The core can be readily functionalized at multiple positions, allowing for precise tuning of its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] This has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][6]
Synthetic Strategies: Building the Core and Its Diversity
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several robust synthetic routes available. The most common approach involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[4][7][8]
Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have significantly improved the efficiency and diversity of these processes.[3][4][5][7] Furthermore, advanced techniques like palladium-catalyzed cross-coupling reactions are instrumental in introducing complex aryl and heteroaryl moieties, which are often crucial for potent biological activity.[4][5]
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocol: Synthesis of a Dichloro-Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common multi-step synthesis to generate a key intermediate for further derivatization, adapted from methodologies focused on PI3Kδ inhibitors.[9]
Objective: To synthesize 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a versatile intermediate.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
In a round-bottom flask, react 5-Amino-3-methylpyrazole with diethyl malonate.
-
Use sodium ethanolate as a base to catalyze the reaction.
-
Reflux the mixture in ethanol.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, acidify to precipitate the product, filter, and dry to obtain compound 1 .
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Carefully add compound 1 to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 5 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dichloro-derivative 2 .
This self-validating protocol uses standard organic chemistry techniques. The identity and purity of the intermediates and final product should be confirmed at each stage using analytical methods such as NMR, Mass Spectrometry, and HPLC.
Mechanism of Action: Potent Inhibition of Protein Kinases
The primary therapeutic value of pyrazolo[1,5-a]pyrimidine derivatives stems from their potent activity as protein kinase inhibitors (PKIs).[4][5] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] These derivatives typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4][5]
This scaffold has demonstrated inhibitory activity against a wide array of kinases, making it a fertile ground for developing targeted therapies.
Key Kinase Targets and Therapeutic Implications:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): The pyrazolo[1,5-a]pyrimidine core is central to several FDA-approved Trk inhibitors, including Larotrectinib and Entrectinib.[10][11] These drugs are highly effective in treating various solid tumors characterized by NTRK gene fusions.[10][11]
-
Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent dual inhibitors of CDK2 and TRKA, representing a promising strategy to tackle cancer cell proliferation and potentially overcome drug resistance.[12][13]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): Selective PI3Kδ inhibitors based on this scaffold have been designed for treating inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD).[9][14]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been optimized as potent and selective Pim-1 inhibitors, demonstrating suppression of downstream signaling pathways in cellular assays.[15][16]
-
Other Oncogenic Kinases: This class of compounds has also shown potent inhibitory effects against EGFR, B-Raf, and MEK, which are key targets in non-small cell lung cancer (NSCLC) and melanoma.[4][5]
Signaling Pathway: Trk Inhibition in Cancer
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) and Data-Driven Optimization
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent and selective inhibition of various targets.
-
Position 3: The introduction of carboxamide or other hydrogen-bond-donating groups at this position can significantly enhance activity. For instance, picolinamide substitution at C3 proved critical for high-potency TrkA inhibition.[11]
-
Position 5: This position is often a key point for introducing moieties that target the solvent-exposed region of the kinase binding site. A 2,5-difluorophenyl-substituted pyrrolidine at C5 was found to increase Trk inhibitory activity.[11]
-
Position 7: Substitution at C7 is crucial for modulating selectivity and physical properties. A morpholine group at this position is a common feature in selective PI3Kδ inhibitors, where the oxygen atom forms a critical hydrogen bond in the hinge region of the enzyme.[9]
Table: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and Their Biological Activity
| Compound ID/Name | Structure/Key Features | Target(s) | IC₅₀ | Therapeutic Area | Reference |
| Larotrectinib | C3: Pyrrolidinyl, C5: Phenyl-pyrrolidine | TrkA, TrkB, TrkC | ~5-11 nM | Oncology (NTRK fusion cancers) | [10][11] |
| Compound 6t | C7: Piperazinyl-phenyl | CDK2 / TRKA | 0.09 µM / 0.45 µM | Oncology (Dual Inhibitor) | [12] |
| CPL302253 (54) | C5: Indolyl, C7: Morpholinyl | PI3Kδ | 2.8 nM | Inflammation (Asthma) | [14] |
| Compound 7u | C7: Substituted Piperazine | ROCK2 | 36.8 nM | Oncology (Anti-metastatic) | [17] |
| Compound 11b | C3: Aryl, C5: Amino | Pim-1 / Flt-3 | 3 nM / 46 nM | Oncology | [15][16] |
Protocols for Biological Evaluation
Validating the therapeutic potential of novel derivatives requires a robust cascade of biological assays.
Diagram: Drug Discovery and Evaluation Workflow
Caption: A typical workflow for the biological evaluation of novel compounds.
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic or anti-proliferative effect of a pyrazolo[1,5-a]pyrimidine derivative on a cancer cell line (e.g., A549 lung cancer cells).[1]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Challenges and Future Outlook
Despite the remarkable success of this scaffold, challenges remain. Issues such as acquired drug resistance (due to kinase mutations), off-target effects, and suboptimal pharmacokinetic properties require continuous innovation.[4][5]
The future of pyrazolo[1,5-a]pyrimidine research will focus on:
-
Developing Next-Generation Inhibitors: Designing compounds that can overcome known resistance mutations.
-
Enhancing Selectivity: Creating highly selective inhibitors to minimize off-target toxicity.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to target diseases beyond cancer and inflammation, including neurodegenerative and infectious diseases.[18][19]
-
Novel Drug Modalities: Incorporating the pyrazolo[1,5-a]pyrimidine core into proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) to create new therapeutic paradigms.
Conclusion
The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid framework and its derivatives represent a validated and highly fruitful platform for drug discovery. Their proven success as kinase inhibitors, exemplified by multiple approved drugs, underscores their therapeutic potential. Through rational design informed by deep SAR understanding, innovative synthetic chemistry, and robust biological evaluation, this remarkable scaffold will undoubtedly continue to yield novel and impactful medicines for treating a wide range of human diseases.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC.
- Synthesis and antitumor activity of novel pyrazolo[1,5‐a]pyrimidine deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
- Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migr
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Canadian Journal of Chemistry.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- The chemistry of pyrazolopyrimidines and their applic
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 19. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols: Cyclization Strategies for 5-Aminopyrazole-4-carboxylates and -carbonitriles
Introduction: The Versatile 5-Aminopyrazole Scaffold
5-Aminopyrazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry and drug development.[1][2][3] Their intrinsic biological activities and, more importantly, their synthetic versatility as precursors for a multitude of fused heterocyclic systems make them invaluable building blocks.[1][4] The presence of multiple nucleophilic centers—the 5-amino group, the endocyclic N1-H, and the activated C4 position—allows for a rich and diverse range of cyclization reactions, leading to potent pharmacological agents such as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[5][6][7]
This technical guide provides an in-depth exploration of the cyclization reaction conditions for two key classes of 5-aminopyrazole derivatives: the 4-carboxylates and the 4-carbonitriles. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the selection of reagents and conditions to achieve desired synthetic outcomes.
Part 1: Cyclization of 5-Aminopyrazole-4-carboxylates
The ester functionality at the C4 position of 5-aminopyrazoles is a versatile handle for the construction of fused pyrimidine and pyridine ring systems. The general strategy involves the reaction of the 5-amino group with a C1 or C2 synthon, followed by intramolecular cyclization and condensation.
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds with a wide array of biological activities.[6][7][8] A common and straightforward method for their synthesis from 5-aminopyrazole-4-carboxylates involves a one-pot reaction with formamide.
Mechanism of Cyclization with Formamide:
The reaction proceeds through an initial formation of a formimidate intermediate by the reaction of the 5-amino group with formamide, which is often activated. This is followed by an intramolecular nucleophilic attack of the pyrazole N1-H onto the formimidate carbon, leading to the cyclized product after elimination of ethanol and water.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 7-Amino Pyrazolo[1,5-a]pyrimidines
[1][2][3]
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon). A critical synthetic challenge is the regioselective functionalization of the 5,7-dihalo core. While the C7 position is inherently more electrophilic, specific steric environments, solvent effects, and electronic deactivation can lead to mixtures of 7-amino (desired) and 5-amino (impurity) isomers, or bis-substituted byproducts.
This Application Note provides a definitive protocol to maximize 7-regioselectivity via Nucleophilic Aromatic Substitution (SNAr). It details the mechanistic causality, a self-validating experimental workflow, and critical NMR characterization techniques to distinguish the 7-isomer from the 5-isomer.
Mechanistic Grounding: Why C7?
To control the reaction, one must understand the electronic bias of the scaffold. The pyrazolo[1,5-a]pyrimidine ring system is not symmetrical.[1][2][3][4]
Electronic Bias (The "Bridgehead Effect")
The bridgehead nitrogen (N1) plays a dual role. It donates electron density into the pyrazole ring but pulls density from the pyrimidine ring via induction and resonance.
-
C7 Position: Located alpha to the bridgehead nitrogen (N1). It behaves similarly to the 4-position of a pyridine or the 4-position of a quinazoline. It is highly electrophilic due to the vinylogous amidine character.
-
C5 Position: Located gamma to the bridgehead nitrogen. While still electrophilic, it is less reactive than C7 in standard SNAr conditions unless C7 is sterically blocked or electronically deactivated (e.g., by a strong electron-donating group at C6).
Visualization of Reactivity
The following diagram illustrates the resonance contributions that render C7 the primary electrophilic site.
Caption: Electronic flow diagram showing the preferential activation of the C7 position due to N1 bridgehead induction.
Experimental Protocol: Regioselective SNAr
Objective: Synthesize 7-amino-5-chloropyrazolo[1,5-a]pyrimidine from 5,7-dichloropyrazolo[1,5-a]pyrimidine with >95:5 regioselectivity.
Reagents & Materials
-
Substrate: 5,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Nucleophile: Primary or Secondary Amine (1.05 eq). Note: Excess amine promotes bis-substitution at C5.
-
Base:
-Diisopropylethylamine (DIEA) (1.2 eq). -
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Protic solvents stabilize the transition state for C7 substitution more effectively than DMF/THF in this specific scaffold.
Step-by-Step Procedure
-
Preparation (0 min): Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in EtOH (0.2 M concentration). Ensure the solution is homogeneous.
-
Temperature Control (Critical): Cool the reaction mixture to 0°C using an ice bath.
-
Expert Insight: Although C7 is more reactive, room temperature can provide enough energy for the amine to attack C5, especially if the amine is unhindered. Kinetic control at 0°C locks in the C7 selectivity.
-
-
Addition (15 min): Add DIEA (1.2 eq) followed by the slow, dropwise addition of the Amine (1.05 eq).
-
Reaction Monitoring (1-4 hours): Stir at 0°C for 1 hour. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains, allow the reaction to warm to Room Temperature (20-25°C). Do not heat. Heating promotes C5 substitution (bis-amino product).
-
-
Quench & Isolation:
-
Evaporate volatiles under reduced pressure.[5]
-
Resuspend residue in EtOAc and wash with water (x2) and brine (x1).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The 7-amino isomer typically elutes after the bis-substituted impurity but before the 5-amino isomer (if formed), though polarity depends heavily on the specific amine used.
Quality Control: Distinguishing Isomers (Self-Validating System)
The most common error in this synthesis is misidentifying the 5-isomer as the 7-isomer. You must use NMR to validate the structure.
1H NMR Diagnostic Signals
-
H3 Proton (Pyrazole Ring): This is the "lighthouse" proton.
-
In the 7-amino product, the H3 signal often shifts upfield slightly due to the shielding effect of the adjacent amine at C7.
-
In the 5-amino product, the H3 is distant from the modification and shifts less.
-
-
H6 Proton (Pyrimidine Ring):
-
7-Amino: The H6 proton appears as a singlet (if C5 is Cl) or doublet.
-
5-Amino: The H6 proton is adjacent to the amine.
-
The "Smoking Gun": NOESY/ROESY
You cannot rely on chemical shift alone. You must run a 2D NOESY experiment.
| Interaction | 7-Amino Isomer (Desired) | 5-Amino Isomer (Undesired) |
| Amine NH/R-Group ↔ H3 (Pyrazole) | STRONG NOE | No Interaction |
| Amine NH/R-Group ↔ H6 (Pyrimidine) | Weak/Medium NOE | STRONG NOE |
-
Logic: The C7 position is spatially close (approx 2.5 Å) to the H3 proton on the pyrazole ring. The C5 position is too far away (>5 Å) to show an NOE signal with H3.
Optimization & Troubleshooting Data
The following table summarizes conditions to rescue a reaction that is showing poor selectivity.
| Issue | Root Cause | Corrective Action |
| Bis-substitution (5,7-diamino) | Excess amine or high temperature. | Reduce amine to 0.95 eq. Maintain T < 20°C. |
| Low Conversion | Sterically hindered amine. | Switch solvent to DMF (polar aprotic increases nucleophilicity) but keep T low. |
| 5-Amino isomer formation | C7 deactivated (rare) or thermodynamic control. | Ensure reaction is stopped immediately upon consumption of SM. Do not let stir overnight. |
| Inseparable Mixture | Similar polarity of isomers. | Recrystallization from EtOH is often more effective than chromatography for this scaffold. |
Decision Tree for Optimization
Caption: Workflow for selecting solvent and temperature based on amine sterics to ensure 7-regioselectivity.
References
-
Regioselective SNAr on 5,7-dihalopyrazolo[1,5-a]pyrimidines
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: N
- Context: Describes the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine yielding the 7-substituted product in 94% yield.
-
URL:[Link]
-
NMR Characterization of Isomers
-
General Synthesis & Reactivity
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Source: N
- Context: Overview of synthetic routes, including cyclization vs substitution str
-
URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on the 7-Aminopyrazolo[1,5-a]pyrimidine Core
Introduction: The Privileged 7-Aminopyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] This fused heterocyclic system is a versatile template for developing selective inhibitors of various protein kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] The 7-amino substituted variants, in particular, serve as crucial building blocks for a diverse array of therapeutic agents, including treatments for non-small cell lung cancer and melanoma.[3]
The functionalization of this core structure is paramount for modulating the pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the precise and efficient installation of a wide range of substituents onto the pyrazolo[1,5-a]pyrimidine nucleus.[3][5] These reactions, Nobel Prize-recognized for their significance, enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and under relatively mild conditions.[6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed cross-coupling reactions on the 7-aminopyrazolo[1,5-a]pyrimidine core. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of these transformative reactions.
Understanding the Core Reactivity and Regioselectivity
The pyrazolo[1,5-a]pyrimidine ring system presents multiple sites for functionalization. The regiochemical outcome of cross-coupling reactions is influenced by factors such as the position of the leaving group (typically a halogen), the electronic nature of the scaffold, and the chosen catalytic system. Direct C-H activation studies have revealed that the C7 position is the most acidic, while the C3 position is the most electron-rich.[7][8] This inherent reactivity can be harnessed and controlled by the careful selection of palladium catalysts and ligands, allowing for selective functionalization at different positions.[7] For halogenated precursors, the reactivity generally follows the order I > Br > Cl, a key consideration in designing multi-step synthetic sequences.[5]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid coupling partners.[4][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the final reductive elimination step.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Arylation at the C3 and C5 Positions
The Suzuki-Miyaura coupling is highly effective for introducing aryl and heteroaryl moieties at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine core, starting from the corresponding bromo- or chloro-precursors. A significant challenge with electron-rich N-heterocycles can be competitive debromination.[4] The use of specialized catalysts like XPhosPdG2 in conjunction with the XPhos ligand has been shown to effectively suppress this side reaction and promote high yields of the desired coupled product.[4][9] Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times.[4][9]
Protocol: Synthesis of 7-Amino-3-aryl-pyrazolo[1,5-a]pyrimidines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-7-aminopyrazolo[1,5-a]pyrimidine derivative with an arylboronic acid.
Materials:
-
3-Bromo-7-aminopyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave vial
Procedure:
-
To a microwave vial, add the 3-bromo-7-aminopyrazolo[1,5-a]pyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 30-60 minutes.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 100 (MW) | 95 | [4] |
| 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 83 | [11] |
| 3-Bromo-5-amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 110 | 85 | Adapted from[4] |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the palladium-catalyzed coupling of amines with aryl halides or triflates.[12][13] This reaction is particularly valuable for accessing derivatives of 7-aminopyrazolo[1,5-a]pyrimidine where the amino group itself is further substituted.
Mechanistic Rationale
The mechanism mirrors other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[12] The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[13] The choice of a bulky, electron-rich phosphine ligand is often essential to promote the reductive elimination step, which can be the rate-limiting step, and to prevent side reactions like β-hydride elimination.[10][12]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Coupling of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to applications in oncology, infectious diseases, and neurology.[4][5][6] The ability to readily functionalize this core, particularly through the formation of amide bonds at the 3-carboxylic acid position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides a detailed guide to the amide coupling of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a primary or secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide insights into reaction optimization and product purification.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[7][8] Among the plethora of available coupling reagents, uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have gained prominence due to their high efficiency, rapid reaction times, and ability to suppress racemization.[9][10]
The HATU-mediated amide coupling proceeds through a well-defined mechanism:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[9][11][12] This carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.[9][13]
-
Formation of the Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the O-acylisouronium intermediate, generating a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[9][13]
-
Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates HOAt.[11]
The use of a hindered, non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions. DIPEA effectively scavenges the proton from the carboxylic acid without competing with the primary/secondary amine as a nucleophile.[14][15]
Visualizing the Reaction Workflow
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol
This protocol outlines a general procedure for the amide coupling of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid with an amine. The specific quantities and reaction times may require optimization depending on the nature of the amine.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1.0 | Starting material |
| Amine (Primary or Secondary) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.3 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Solvent |
| Dichloromethane (DCM) | - | Extraction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Quenching and removal of acidic species |
| Brine | - | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | Drying agent |
| Silica gel | - | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the carboxylic acid. The volume of DMF should be sufficient to achieve a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 equiv), followed by DIPEA (2.0 - 3.0 equiv).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.1 - 1.3 equiv) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, dilute the reaction mixture with dichloromethane (DCM).
-
Aqueous Work-up: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials, excess reagents, and byproducts such as tetramethylurea and HOAt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purification by flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting the amide product.[16] The choice of eluent will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification method.[16]
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Activation: Ensure that the HATU is of good quality and has been stored under anhydrous conditions.
-
Insufficient Base: Ensure that at least two equivalents of DIPEA are used to neutralize the carboxylic acid and the hexafluorophosphate salt of HATU.
-
Sterically Hindered Amine: For sterically demanding amines, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary.
-
-
Side Reactions:
-
Epimerization: While HATU is known to suppress racemization, for chiral amines, it is advisable to keep the reaction temperature at room temperature or below.
-
Reaction with the 7-amino group: Although the 7-amino group is generally less nucleophilic than the amine being coupled, in some cases, self-condensation or other side reactions may occur. Using a slight excess of the desired amine can help to minimize this.
-
-
Purification Challenges:
-
Removal of Tetramethylurea: This byproduct can sometimes be difficult to remove completely by chromatography. Thorough aqueous washes are crucial. In some cases, trituration of the crude product with a solvent in which the product is sparingly soluble can help to remove this impurity.
-
Conclusion
The HATU-mediated amide coupling of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a reliable and efficient method for the synthesis of a diverse range of amides. By understanding the underlying mechanism and following a well-defined protocol, researchers can successfully synthesize novel pyrazolo[1,5-a]pyrimidine derivatives for further investigation in drug discovery and development programs.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (2025, August 6). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PMC. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
-
ResearchGate. Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. [Link]
-
ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
PMC. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
-
PMC. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. [Link]
-
TSI Journals. The chemistry of pyrazolopyrimidines and their applications. [Link]
-
PubMed. (2020, March 12). Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors. [Link]
Sources
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 15. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 16. researchgate.net [researchgate.net]
Preparation of sodium salts of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid for solubility
Application Note & Protocol
Title: Preparation of Sodium Salts of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Enhanced Aqueous Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] A significant hurdle in the preclinical and clinical development of many active pharmaceutical ingredients (APIs) is poor aqueous solubility.[3][4] It is estimated that up to 40% of marketed drugs and nearly 90% of drug molecules in the discovery pipeline suffer from low water solubility, which can lead to poor absorption and variable bioavailability.[3] For acidic compounds such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, conversion to a salt form is a highly effective and widely adopted strategy to improve aqueous solubility and dissolution rate.[4][5][6]
This application note provides a detailed protocol for the preparation of the sodium salt of a generic pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. It further outlines methods for the analytical confirmation of salt formation and the quantitative determination of the resulting improvement in aqueous solubility.
Part 1: Scientific Principles and Strategic Considerations
The conversion of a weakly acidic carboxylic acid to its sodium salt is a straightforward acid-base neutralization reaction.[7][8] The carboxylic acid proton is abstracted by a base, typically sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to form the sodium carboxylate salt.
-
Reaction with Sodium Hydroxide: R-COOH + NaOH → R-COO⁻Na⁺ + H₂O
-
Reaction with Sodium Bicarbonate: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
The resulting ionic salt generally exhibits significantly higher aqueous solubility than the neutral parent molecule due to the strong ion-dipole interactions between the charged carboxylate and sodium ions with water molecules.[9][10] The choice of base is critical; NaOH is a strong base suitable for a wide range of carboxylic acids, while NaHCO₃ is a weaker base that is useful for acids with a lower pKa and can be advantageous if the API is sensitive to high pH.
The success of salt formation is governed by the difference in the pKa between the API and the counter-ion.[11][12] A general rule of thumb suggests a ΔpKa (pKa of base - pKa of acid) of at least 3 units to ensure the formation of a stable salt.
Part 2: Experimental Protocols
Materials and Reagents
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Parent Compound)
-
Sodium Hydroxide (NaOH), 0.1 M aqueous solution
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethanol (or other suitable organic solvent like isopropanol or acetone)
-
Diethyl Ether (or other suitable anti-solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Solvents for NMR (e.g., D₂O, DMSO-d₆)
-
Potassium Bromide (KBr) for FTIR
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol 1: Preparation of the Sodium Salt
This protocol describes the synthesis using a 1:1 molar equivalent of sodium hydroxide.
-
Dissolution of Parent Compound: Dissolve 1.0 equivalent of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) in a round-bottom flask with magnetic stirring. Gentle warming may be required to achieve full dissolution.
-
Addition of Base: Slowly add 1.0 molar equivalent of 0.1 M aqueous sodium hydroxide solution dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the salt may be evidenced by the precipitation of a solid. Successful salt formation can be monitored by techniques like thin-layer chromatography (TLC) or by observing the disappearance of the starting material.
-
Isolation of the Salt:
-
If a precipitate forms: Filter the solid using a Büchner funnel, wash with a small amount of cold solvent (e.g., ethanol), followed by a non-polar solvent like diethyl ether to aid in drying.
-
If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be triturated with an anti-solvent (e.g., diethyl ether or acetone) to induce precipitation and remove any unreacted starting material.
-
-
Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight.
Protocol 2: Confirmation of Salt Formation
FTIR spectroscopy is a powerful tool for confirming the conversion of the carboxylic acid to the carboxylate salt.
-
Prepare a KBr pellet or use an ATR accessory for both the parent compound and the synthesized salt.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[13] Concurrently, observe the appearance of a strong, broad asymmetric stretching band for the carboxylate anion (COO⁻) between 1540-1650 cm⁻¹ and a weaker symmetric stretching band between 1360-1450 cm⁻¹.[14]
NMR spectroscopy can provide definitive evidence of salt formation by observing changes in the chemical shifts of protons near the carboxylic acid group.[15][16][17][18]
-
Prepare NMR samples of both the parent compound and the synthesized salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra for both samples.
-
Interpretation: The deprotonation of the carboxylic acid to form the carboxylate salt will alter the electronic environment of the pyrazolo[1,5-a]pyrimidine core. This typically results in a downfield or upfield shift of the aromatic protons on the heterocyclic ring system. The acidic proton of the carboxylic acid will no longer be visible in the spectrum if D₂O is used as the solvent due to exchange.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a "gold standard" for determining thermodynamic solubility.[19][20]
-
Add an excess amount of the test compound (either the parent acid or the sodium salt) to a known volume of a relevant aqueous medium (e.g., deionized water or PBS, pH 7.4) in a sealed vial. The solid should be in excess to ensure a saturated solution.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Compare the measured solubility of the sodium salt to that of the parent free acid.
Part 3: Data Presentation and Visualization
Expected Analytical Data Summary
| Analyte | Analytical Technique | Expected Observation | Rationale |
| Parent Compound | FTIR | Broad O-H stretch (~3000 cm⁻¹), Sharp C=O stretch (~1700-1725 cm⁻¹) | Presence of the protonated carboxylic acid group.[13] |
| Sodium Salt | FTIR | Disappearance of O-H stretch, Appearance of strong, broad COO⁻ asymmetric stretch (1540-1650 cm⁻¹) | Deprotonation to form the carboxylate anion.[8][14] |
| Parent Compound | ¹H NMR (in DMSO-d₆) | Observable carboxylic acid proton (highly deshielded, >12 ppm) | Presence of the acidic proton. |
| Sodium Salt | ¹H NMR (in DMSO-d₆) | Disappearance of the carboxylic acid proton, shifts in adjacent aromatic protons | Change in the electronic environment upon deprotonation. |
Illustrative Solubility Data
| Compound | Aqueous Medium | Solubility (µg/mL) | Fold Increase |
| Parent Free Acid | Deionized Water | < 10 | - |
| Sodium Salt | Deionized Water | > 1000 | > 100x |
| Parent Free Acid | PBS (pH 7.4) | ~ 25 | - |
| Sodium Salt | PBS (pH 7.4) | > 2000 | > 80x |
Diagrams
Caption: Acid-base reaction for sodium salt formation.
Caption: Overall experimental workflow.
References
- Ansari, M.J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Savant, S., et al. Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences.
- Kumar, S., et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Pharmaguideline. Solubility Enhancement Techniques.
- Brittain, H.G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology.
- Enamine. Aqueous Solubility Assay.
- Creative Biolabs. Aqueous Solubility.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- S.K. Singh, et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
- Taylor & Francis. Carboxylate salt – Knowledge and References.
- 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate.
- University of Calgary. Identification of Carboxylic Acids Salts.
- Basit, A.W., et al. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology.
- Kumar, L. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology.
- Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
- Smith, B.C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.
- Gawarecka, K., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Sroka, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Zhang, C., et al. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology.
- Foley, D.A., et al. (2026, February 6). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Gholamzadeh, P., et al. (2023, October 15). Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. Chemistry & Biodiversity.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
Improving aqueous solubility of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support guide for improving the aqueous solubility of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This document provides field-proven troubleshooting strategies and foundational knowledge to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound class. The pyrazolo[1,5-a]pyrimidine scaffold is known for its potential as a kinase inhibitor but often presents significant solubility hurdles that can impede both in vitro screening and in vivo studies.[1][2]
This guide is structured to address your issues in a logical, step-by-step manner, starting with the most common and straightforward solutions and progressing to more advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid isn't dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?
A: The first step is to move away from neutral pH. Your compound is amphoteric, meaning it has both a basic functional group (the 7-amino group) and an acidic functional group (the 3-carboxylic acid). At neutral pH, the molecule likely exists in a poorly soluble zwitterionic or neutral state. You must investigate the pH-dependent solubility. A significant increase in solubility is expected at either acidic pH (below the pKa of the amine) or basic pH (above the pKa of the carboxylic acid).[3][4] Creating a simple pH-solubility profile is the most crucial first experiment.
Q2: I dissolved my compound in DMSO for a stock solution, but it crashes out when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A: This is a classic problem of solvent-shifting. The compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous buffer, causing it to precipitate.[1] To fix this, you have several options:
-
Lower the Final Concentration: This is the simplest solution if your assay sensitivity allows for it.
-
Optimize the pH of the Final Buffer: As mentioned in Q1, ensure the final pH of your assay medium is one where the compound is ionized and more soluble.
-
Incorporate a Co-solvent: Add a small, tolerable percentage of a pharmaceutically acceptable co-solvent (like PEG 400 or propylene glycol) to the final aqueous buffer to increase its solvating power.[5][6]
-
Use a Cyclodextrin: Pre-complexing the compound with a cyclodextrin in your stock solution can create a formulation that is more robust to dilution in aqueous media.[7][]
Q3: Can I simply make a salt form of the compound to improve its solubility?
A: Yes, salt formation is a highly effective and common strategy for improving the solubility and dissolution rate of ionizable drugs.[9][10][11] For your compound, you could form a hydrochloride salt by reacting the basic amino group with HCl, or a sodium/potassium salt by reacting the carboxylic acid with NaOH/KOH. The introduction of a charged counter-ion generally increases aqueous solubility.[12][13] You can perform in-situ salt formation for initial screening, as detailed in the Troubleshooting Guide.
Q4: Are there any "quick-fix" excipients I can add to my formulation to see an immediate improvement?
A: For rapid screening, the most common and effective excipients to try are co-solvents and cyclodextrins.
-
Co-solvents: Adding 5-10% of polyethylene glycol 300 (PEG 300), propylene glycol (PG), or ethanol to your aqueous system can significantly boost solubility.[14][15]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice.[16] Preparing a solution with HP-β-CD can enhance the apparent solubility by forming a host-guest inclusion complex.[17][18]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed scientific explanations and step-by-step protocols for systematically overcoming solubility issues.
Guide 1: Characterizing and Optimizing pH-Dependent Solubility
Scientific Rationale
The structure of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is amphoteric. The solubility of such compounds is highly dependent on the pH of the medium because the ionization state of the molecule changes with pH.[19][20]
-
At Low pH (e.g., pH 1-3): The basic amino group will be protonated (-NH3+), while the carboxylic acid will be neutral (-COOH). The molecule will carry a net positive charge, which typically enhances solubility in water.
-
At Mid-range pH (Isoelectric Point): The molecule may exist as a neutral species or a zwitterion (-NH3+ and -COO-). In either form, the lack of a net charge and potential for strong intermolecular interactions often leads to a minimum in aqueous solubility.
-
At High pH (e.g., pH 8-10): The carboxylic acid will be deprotonated (-COO-), and the amino group will be neutral (-NH2). The molecule will carry a net negative charge, which also enhances solubility in water.[21]
Understanding this profile is the key to rational formulation design.
Protocol 1: Determining a pH-Solubility Profile
This protocol uses the shake-flask method to determine the equilibrium solubility at various pH values.
-
Prepare Buffers: Prepare a series of buffers (e.g., HCl, phosphate, borate) covering a pH range from 2 to 10 at 1.0 pH unit intervals.
-
Add Excess Compound: To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg, ensuring solid is visible).
-
Add Buffer: Add a fixed volume (e.g., 1 mL) of each respective pH buffer to each vial.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant. Dilute it with a suitable mobile phase or solvent in which the compound is freely soluble to bring it into the quantifiable range of your analytical method (e.g., HPLC-UV).
-
Quantify: Analyze the diluted samples by a validated HPLC-UV method against a standard curve to determine the concentration.
-
Plot Data: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH.
Data Interpretation
The resulting plot will reveal the pH ranges of maximum and minimum solubility, guiding all future formulation work.
| pH | Expected Ionization State | Predicted Solubility |
| 2.0 | Cationic (+1) | High |
| 4.0 | Cationic/Zwitterion | Moderate |
| 6.0 | Zwitterion/Neutral (pI) | Minimum |
| 8.0 | Anionic (-1) | Moderate-High |
| 10.0 | Anionic (-1) | High |
| Table 1: Example of an expected pH-solubility profile for an amphoteric compound. |
Guide 2: Leveraging Co-solvents and Cyclodextrins
Scientific Rationale
When pH adjustment alone is insufficient or not viable for the final application (e.g., due to stability or physiological constraints), excipients can be used to enhance solubility.
-
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[5] By disrupting water's hydrogen-bonding network, they lower the energy required to create a cavity for the hydrophobic solute.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate the non-polar pyrazolopyrimidine core of your molecule, forming an "inclusion complex."[][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug without altering its covalent structure.[16]
Protocol 2: Co-solvent System Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Stock Solutions: Prepare 50% or 100% stock solutions of each co-solvent in your chosen aqueous buffer (at the optimal pH, if determined).
-
Create Screening Matrix: In a 96-well plate or vials, create a matrix of final co-solvent concentrations (e.g., 0%, 5%, 10%, 20% v/v).
-
Add Compound & Equilibrate: Add an excess of the solid compound to each well/vial, seal, and shake for 24 hours at a constant temperature.
-
Analyze: Centrifuge the plate/vials and determine the supernatant concentration as described in Protocol 1. The results will identify the most effective co-solvent and the required concentration.
| Co-solvent | Dielectric Constant | Common Use Notes |
| Propylene Glycol (PG) | 32 | Common vehicle for oral and injectable formulations. |
| Polyethylene Glycol 300/400 | ~12.5 | Very common, low toxicity solubilizers.[14] |
| Ethanol | 25 | Effective, but volatility and potential for cellular effects must be considered. |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizer, but generally limited to in vitro use at <0.5%.[22] |
| Table 2: Properties of common co-solvents used in pharmaceutical formulations. |
Protocol 3: Phase-Solubility Analysis with Cyclodextrins
This experiment determines if a cyclodextrin can enhance solubility and provides insight into the stoichiometry of the complex.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and safety profile.[16]
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in a fixed pH buffer.
-
Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibrate & Analyze: Follow steps 4-7 from Protocol 1.
-
Plot Data: Plot the total drug concentration (solubility) against the cyclodextrin concentration. A linear relationship (Type A L phase-solubility diagram) indicates the formation of a soluble 1:1 complex and confirms the utility of the cyclodextrin.
References
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Why salt formation of weak acid increases the drug solubility?
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Cosolvent. Wikipedia.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Salt formation to improve drug solubility. PubMed.
- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic
- Co-solvency: Significance and symbolism. Wisdom Library.
- Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
- Co-solvent - The 'Medicinal Magician' in The Laboratory.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChemLite.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Vaia.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- dealing with poor solubility of pyrazole deriv
- The influence of pH on solubility in w
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem.
- 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid. PubChem.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Chemchart.
- 25940-35-6|Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. BLDpharm.
- An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Preprints.org.
- Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine. Semantic Scholar.
- Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. ChemScene.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. catsci.com [catsci.com]
- 12. researchgate.net [researchgate.net]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. eijppr.com [eijppr.com]
- 19. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future[v1] | Preprints.org [preprints.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. medchemexpress.com [medchemexpress.com]
Overcoming poor yield in hydrolysis of pyrazolopyrimidine ethyl esters
Ticket ID: PYR-HYD-001 Topic: Optimizing Yield & Preventing Degradation in Pyrazolopyrimidine Ethyl Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Hydrolyzing pyrazolopyrimidine ethyl esters (specifically the pyrazolo[1,5-a]pyrimidine scaffold) is deceptively difficult. Standard "textbook" saponification (NaOH/MeOH/Reflux) frequently results in 0–20% yields .
The low yield is rarely due to lack of reactivity. Instead, it is caused by three competing failure modes:
-
Decarboxylation: The resulting carboxylic acid at the C-3 position is thermodynamically unstable and prone to thermal extrusion of CO₂.
-
Ring Cleavage (ANRORC): The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by hydroxide, leading to ring opening or rearrangement.
-
Amphoteric Loss: The product is often zwitterionic and highly water-soluble, leading to loss during aqueous work-up.
This guide provides a diagnostic workflow and validated protocols to bypass these specific pitfalls.
Diagnostic Workflow
Before starting, select your protocol based on your substrate's sensitivity.
Figure 1: Decision tree for selecting the appropriate hydrolysis methodology based on substrate stability.
Troubleshooting Guide & FAQs
Issue 1: "My product disappears, and I see a lower molecular weight spot."
Diagnosis: Thermal Decarboxylation. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids are electron-deficient. The carboxyl group at C-3 is essentially a vinylogous carbamic acid. Upon heating (especially in acidic media or during reflux), the molecule ejects CO₂, leaving the protonated parent heterocycle.
Corrective Protocol (Method A: Low-Temp LiOH): Do not use NaOH or KOH; they are too harsh. Do not reflux.
-
Solvent: Use a 4:1 mixture of THF:Water. THF solubilizes the ester; water activates the base.
-
Reagent: Lithium Hydroxide (LiOH·H₂O), 2.0 equivalents.[1]
-
Temperature: 0°C to Room Temperature (RT). Never heat above 40°C.
-
Monitoring: Check TLC every 30 minutes. Stop immediately upon consumption of starting material.
Issue 2: "The reaction turns dark/tarry, and NMR shows a mess of peaks."
Diagnosis: Nucleophilic Ring Opening (ANRORC Mechanism).
The pyrimidine ring is highly electrophilic. Hydroxide ions (
Mechanism Visualization:
Figure 2: Pathway of base-mediated ring destruction vs. prevention via anhydrous methods.
Corrective Protocol (Method B: The "Nuclear Option" - TMSI): If LiOH fails, you must avoid hydroxide entirely. Use Trimethylsilyl Iodide (TMSI) to cleave the ester via S_N2 dealkylation rather than hydrolysis.
-
Reagents: Sodium Iodide (NaI, 3 eq) + Trimethylsilyl Chloride (TMSCl, 3 eq) in dry Acetonitrile. (Generates TMSI in situ).
-
Procedure: Add ester to the mixture under Nitrogen. Heat to 60°C.
-
Mechanism: The iodine attacks the ethyl group, releasing ethyl iodide and the silyl ester, which hydrolyzes instantly and gently upon aqueous workup.
-
Advantage: Zero risk of nucleophilic attack on the pyrimidine ring.
Issue 3: "The reaction worked, but I recovered 0 mg after extraction."
Diagnosis: Amphoteric Solubility (Isoelectric Point Miss). These molecules contain a basic pyrimidine nitrogen and an acidic carboxylic acid. In water, they exist as zwitterions.
-
pH > 7: Soluble carboxylate salt (
). -
pH < 2: Soluble protonated salt (
). -
pH ~ 3-4: Precipitate (Neutral Species).
Corrective Protocol (Isoelectric Work-up):
-
Do not extract yet. After the reaction, evaporate organic solvents (THF/MeOH).
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with 1N HCl dropwise.
-
Watch for precipitation. It usually occurs between pH 3 and 4.
-
Filtration: If a solid forms, filter it. This is your purest product.
-
Rescue Extraction: If no solid forms, do not use Ethyl Acetate (too non-polar). Extract with n-Butanol or Chloroform:Isopropanol (3:1) .
Comparison of Methods
| Feature | Method A: LiOH (Standard) | Method B: TMSI (Advanced) | Method C: Acidic (H₂SO₄) |
| Primary Use | First attempt, stable substrates | Labile rings, difficult esters | Base-sensitive side chains |
| Reagents | LiOH, THF, H₂O | TMSCl, NaI, MeCN | H₂SO₄, Acetic Acid |
| Risk: Decarboxylation | Moderate | Low | High (if heated) |
| Risk: Ring Opening | High (if heated) | Zero | Low |
| Yield Expectation | 40-60% | 80-95% | 30-50% |
References
-
Mechanism of Ring Transformation (ANRORC)
-
TMSI Ester Cleavage Protocol
-
General Hydrolysis of Heterocyclic Esters
- Title: 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: Chemical Reactivity...
- Source: Molecules (MDPI), 2023.
- Relevance: Documents the specific problem of "3-decarboxylate" formation during alkaline hydrolysis of similar fused pyrimidine scaffolds.
-
Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselective Synthesis of 5-Amino vs. 7-Amino Indazoles
The following Technical Support Guide addresses the optimization of reaction conditions for controlling regioselectivity between 5-amino and 7-amino isomers, with a specific focus on the Indazole scaffold—a critical pharmacophore in kinase inhibitor development (e.g., FGFR4, ROCK2 inhibitors).
Core Directive: The Isomer Control Challenge
In the synthesis of amino-indazoles, the 5-amino isomer is the kinetic product , naturally favored by standard electrophilic aromatic substitution (
This guide provides the troubleshooting logic to flip this selectivity, using Reaction Temperature as a primary lever in conjunction with catalyst selection.
Troubleshooting Guide & FAQs
Issue 1: "I am consistently isolating the 5-amino isomer (or 5-nitro precursor) despite varying the solvent."
Diagnosis: You are operating under Kinetic Control driven by the electronic bias of the indazole ring.
-
Technical Explanation: In 1H-indazoles, the N1 nitrogen is pyrrole-like (electron-donating), activating the C-5 and C-3 positions. Standard nitration (HNO₃/H₂SO₄) at low temperatures (
) proceeds via a standard -complex transition state, which has the lowest activation energy ( ) at C-5. -
Solution: You must shift to Chelation-Controlled or Thermodynamic conditions.
-
Protocol Shift: Switch from mixed acid nitration to a coordination-assisted mechanism . Use Iron(III) Nitrate [Fe(NO₃)₃] as the nitro source.[1]
-
Temperature Adjustment: Increase reaction temperature to 80°C . The C-7 position is sterically hindered and requires higher thermal energy to access, but the Fe(III) coordinates with the N1/N2 center, directing the nitro group to the proximal C-7 position via an inner-sphere mechanism.
-
Issue 2: "Increasing the temperature to 100°C+ led to degradation and dinitration."
Diagnosis: You have exceeded the Thermal Stability Window of the nitration intermediate.
-
Technical Explanation: While higher temperatures favor thermodynamic equilibration, nitro-indazoles are prone to oxidative ring opening or over-nitration (forming 5,7-dinitroindazole) above 90°C, especially in acidic media.
-
Solution:
-
Optimal Window: Maintain 80°C ± 2°C .
-
Add a Lewis Acid Promoter: Addition of Zn(OTf)₂ (40 mol%) allows the reaction to proceed efficiently at 80°C without requiring harsher temperatures that cause tarring.
-
Issue 3: "Can I separate the 5-amino and 7-amino isomers if I get a mixture?"
Diagnosis: Post-synthesis separation is inefficient due to similar polarities.
-
Technical Explanation: The dipole moments of 5-amino and 7-amino indazoles are distinct but often result in overlapping
values on silica. -
Prevention Strategy: Optimize the Nitration Step (pre-reduction). The nitro isomers (5-nitro vs 7-nitro) have significantly different crystallographic properties.
-
Purification Tip: 7-Nitroindazole is often less soluble in non-polar solvents than the 5-nitro isomer. Use fractional crystallization from Ethanol/Water or Toluene before reducing to the amine.
-
Experimental Protocols
Workflow A: Synthesis of 5-Aminoindazole (Kinetic Control)
Target: 5-isomer > 95% selectivity
-
Reagents: Indazole (1.0 eq), Fuming HNO₃ (1.1 eq), Conc. H₂SO₄ (Solvent).
-
Temperature: -5°C to 0°C (Ice/Salt bath).
-
Procedure:
-
Dissolve indazole in H₂SO₄.
-
Add HNO₃ dropwise over 30 mins, maintaining internal temp
. -
Stir for 1 hour at 0°C.
-
Pour onto crushed ice. Filter the yellow precipitate (5-nitroindazole).
-
-
Reduction: Hydrogenation (H₂, Pd/C, MeOH, RT) yields 5-aminoindazole.
Workflow B: Synthesis of 7-Aminoindazole (Chelation/Thermodynamic Control)
Target: 7-isomer > 70% selectivity
-
Reagents: Indazole (1.0 eq), Fe(NO₃)₃·9H₂O (2.0 eq) , Zn(OTf)₂ (0.4 eq) .
-
Solvent: Acetonitrile (CH₃CN).
-
Temperature: 80°C (Oil bath).
-
Procedure:
-
Combine indazole, Iron(III) nitrate, and Zinc triflate in a dry flask.[2]
-
Heat to 80°C under N₂ atmosphere for 1–2 hours.
-
Monitor by TLC (7-nitro moves differently than 5-nitro).
-
Cool to RT, extract with Ethyl Acetate.[2]
-
Purification: Column chromatography (Petroleum Ether/EtOAc 9:1) to isolate 7-nitroindazole.[1][2]
-
-
Reduction: Iron powder reduction (Fe/NH₄Cl, EtOH/H₂O, 70°C) is preferred for 7-nitro to avoid poisoning Pd catalysts if trace sulfur/halogens are present.
Data Analysis: Temperature vs. Selectivity
The following table summarizes the impact of temperature and reagent choice on the Isomer Ratio (5-NO₂ : 7-NO₂).
| Reaction System | Temperature | Mechanism | Major Product | Selectivity Ratio (5:7) |
| HNO₃ / H₂SO₄ | 0°C | Kinetic ( | 5-Nitro | 95 : 5 |
| HNO₃ / H₂SO₄ | 60°C | Mixed | Mixture/Dinitro | 60 : 40 (Low Yield) |
| Acetyl Nitrate | RT | Kinetic (Mild) | 5-Nitro | 90 : 10 |
| Fe(NO₃)₃ / Zn(OTf)₂ | 80°C | Chelation Control | 7-Nitro | 15 : 85 |
Visualizations
Figure 1: Reaction Pathway & Decision Tree
This diagram illustrates the divergence point where temperature and reagent choice dictate the isomeric outcome.
Caption: Decision tree for selecting reaction conditions. Low temperature favors the electronic 5-isomer; high temperature with Fe-catalysis directs to the 7-isomer.
Figure 2: Mechanism of Chelation Control (7-Isomer)
Visualizing why 80°C + Iron favors the 7-position.
Caption: The 7-selective pathway requires thermal energy (80°C) to overcome the activation barrier for the specific Fe-N coordination complex.
References
-
BenchChem Technical Support. (2025).[3][4] Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem.[3][4] Link
-
Bhattacharjee, S., et al. (2023). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.[1] Royal Society of Chemistry, Organic & Biomolecular Chemistry. Link
-
Laru, S., et al. (2025).[1] Diverse Synthesis of Azoles: Construction of ortho-Azidotetrazoles via N-N Cleavage.[1]Advanced Synthesis & Catalysis. Link
-
Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of FGFR4.Journal of Medicinal Chemistry. Link
-
Mao, J., et al. (2022).[5] Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline.[5][6]Organic Chemistry Frontiers. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Regioisomers
Introduction
The synthesis of pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry, often yields regioisomeric mixtures, presenting a significant purification challenge for researchers.[1][2][3] The formation of these isomers is a common hurdle, particularly when employing unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions.[4] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in effectively separating these closely related compounds.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of pyrazolo[1,5-a]pyrimidine regioisomers, offering causative explanations and actionable solutions.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Q: My pyrazolo[1,5-a]pyrimidine regioisomers are co-eluting on my silica gel column. How can I improve their separation?
A: Co-elution is a frequent challenge due to the often subtle differences in polarity between regioisomers. Here is a systematic approach to troubleshoot this issue:
-
Underlying Cause: The structural similarity of regioisomers results in very close retention factors (Rf) on stationary phases like silica gel. The choice of mobile phase is critical in exploiting minor polarity differences.
-
Solutions & Scientific Rationale:
-
Solvent System Optimization: A systematic screening of solvent systems is the first and most crucial step. The goal is to find a mobile phase that maximizes the difference in interaction between the isomers and the stationary phase.
-
Strategy: Begin with a standard non-polar/polar mixture (e.g., hexane/ethyl acetate) and gradually adjust the polarity.[4] If separation is still poor, introduce a third solvent with different properties (e.g., dichloromethane, acetone, or a small percentage of methanol) to alter the selectivity of the separation.
-
Expert Tip: Sometimes, a less intuitive solvent system can provide the necessary resolution. For instance, a toluene/ethyl acetate system can offer different selectivity compared to aliphatic hydrocarbons due to π-π interactions.[5]
-
-
Gradient Elution: An isocratic elution may not be sufficient to separate closely eluting spots.
-
Protocol: Employ a shallow gradient, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent. This can help to sharpen the peaks and improve resolution between the isomers. A step-gradient can also be effective.[6]
-
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases.
-
Options:
-
Alumina (basic or neutral): Can be effective for separating basic compounds.
-
Fluorinated Phases: Offer different selectivity based on dipole-dipole interactions and can be useful for halogenated pyrazolo[1,5-a]pyrimidines.
-
Amine-functionalized silica: Can improve the peak shape of basic compounds and offer unique selectivity.
-
-
-
Temperature Modification: While less common for standard column chromatography, temperature can influence selectivity. Running the column at a slightly elevated or reduced temperature (if feasible with your setup) can sometimes improve separation.
-
Issue 2: Poor Resolution in Preparative HPLC
Q: I'm using preparative HPLC, but the resolution between my regioisomer peaks is insufficient for baseline separation. What adjustments can I make?
A: Preparative HPLC offers higher resolving power than standard column chromatography, but optimization is key for challenging separations.
-
Underlying Cause: Insufficient resolution in HPLC is typically due to a combination of factors including suboptimal mobile phase composition, incorrect column choice, or inappropriate flow rate.
-
Solutions & Scientific Rationale:
-
Methodical Mobile Phase Optimization:
-
Strategy: Similar to column chromatography, systematically screen different solvent mixtures. In reversed-phase HPLC, this involves varying the ratio of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).
-
Expert Tip: Isopropanol can be a useful alternative or additive to acetonitrile and methanol, as it has different solvent strength and selectivity.
-
-
Column Chemistry and Particle Size:
-
Column Choice: The choice of stationary phase is critical. For many pyrazolo[1,5-a]pyrimidines, a C18 column is a good starting point. However, if separation is poor, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can provide alternative interactions.[7]
-
Particle Size: Columns with smaller particle sizes (e.g., 5 µm or 3.5 µm) offer higher efficiency and better resolution, although they generate higher backpressure.
-
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. It can also alter the selectivity of the separation.
-
-
Supercritical Fluid Chromatography (SFC):
-
Advanced Technique: SFC is an excellent alternative to HPLC for chiral and achiral separations of isomers. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[7][8] SFC is often performed in normal-phase mode using polar stationary phases.[7]
-
-
Issue 3: Difficulty with Recrystallization
Q: I've attempted to separate my regioisomers by recrystallization, but I'm either getting a mixed solid or very low recovery of a single isomer.
A: Recrystallization relies on differences in solubility between the isomers in a particular solvent system. Finding the right conditions can be a matter of trial and error.
-
Underlying Cause: The solubilities of regioisomers can be very similar, making selective crystallization challenging.
-
Solutions & Scientific Rationale:
-
Systematic Solvent Screening:
-
Protocol: In a series of small test tubes, dissolve a small amount of the isomeric mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at an elevated temperature to achieve saturation.[5] Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent yields crystals and analyze the composition of the crystals and the mother liquor by TLC or NMR.[5]
-
-
Solvent/Anti-Solvent Method:
-
Technique: Dissolve the mixture in a good solvent and then slowly add a miscible "anti-solvent" (in which the compounds are poorly soluble) until turbidity is observed. Gently warm the mixture until it becomes clear again and then allow it to cool slowly. This can sometimes induce the preferential crystallization of one isomer.
-
-
pH Adjustment:
-
Strategy: If the pyrazolo[1,5-a]pyrimidine scaffold contains basic or acidic functional groups, altering the pH of an aqueous solution can be a powerful tool.[5] One isomer may be more readily protonated or deprotonated, leading to a significant difference in solubility that can be exploited for selective precipitation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for separating pyrazolo[1,5-a]pyrimidine regioisomers?
A1: While there is no single "best" method, silica gel column chromatography is the most common and accessible starting point.[4][9] For particularly challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) often provide the necessary resolution.[7][10] Recrystallization can be a highly effective and scalable method if a suitable solvent system is identified.[6]
Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine ring affect the separation of regioisomers?
A2: Substituents play a crucial role in determining the physicochemical properties of the isomers, which in turn dictates the ease of separation.[1]
-
Polarity: Electron-donating or electron-withdrawing groups can significantly alter the overall polarity and hydrogen bonding capacity of the molecule.[1][11] For example, a hydroxyl or amino group will increase polarity, while an alkyl or aryl group will decrease it. The relative positions of these groups in the regioisomers will lead to differences in their interaction with the stationary phase.
-
Steric Hindrance: The size and position of substituents can influence how the molecule interacts with the stationary phase, which can be exploited for separation.
Q3: Can I use Thin Layer Chromatography (TLC) to predict the success of column chromatography?
A3: Absolutely. TLC is an invaluable tool for developing a separation method for column chromatography.[4] A good separation on TLC (a clear difference in Rf values) is a strong indicator that the same solvent system will be effective on a column. Aim for an Rf value of around 0.2-0.4 for the target compound(s) to ensure good resolution and a reasonable elution time.
Q4: Are there any one-pot or microwave-assisted synthesis methods that can minimize the formation of regioisomers?
A4: Yes, in some cases, the choice of synthetic methodology can influence regioselectivity. Microwave-assisted synthesis has been reported to promote the regioselective formation of certain pyrazolo[1,5-a]pyrimidines, often resulting in cleaner reactions and simplifying purification.[6] One-pot reactions can also sometimes lead to fewer byproducts.[6]
Experimental Protocols
Protocol 1: Step-Gradient Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor by TLC.
-
Once the first isomer has eluted (or if both are moving too slowly), incrementally increase the polarity of the mobile phase. For example, if starting with 95:5 hexane:ethyl acetate, move to 90:10, then 85:15, and so on.
-
Continue this process until all desired compounds have eluted.
-
-
Analysis: Combine the fractions containing the pure isomers and evaporate the solvent.
Protocol 2: Recrystallization Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude regioisomeric mixture into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise while gently heating until the solid just dissolves.
-
Cooling: Allow the tubes to cool slowly to room temperature. If no crystals form, place them in an ice bath or gently scratch the inside of the tube with a glass rod.
-
Isolation and Analysis: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent. Allow the crystals and the filtrate (mother liquor) to dry.
-
Characterization: Analyze the composition of the crystals and the evaporated mother liquor by TLC, HPLC, or NMR to determine if a successful separation was achieved.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Stationary Phase | Mobile Phase System | Application Notes |
| 1 | Silica Gel | Hexane / Ethyl Acetate | A good starting point for many derivatives. The ratio is adjusted based on polarity.[4][12] |
| 2 | Silica Gel | Dichloromethane / Methanol | For more polar compounds where hexane/ethyl acetate is not effective.[4] |
| 3 | Silica Gel | Toluene / Ethyl Acetate | Can offer different selectivity due to aromatic interactions.[5] |
| 4 | Alumina | Varies (e.g., Hexane / Dichloromethane) | Useful for separating basic or acid-sensitive compounds. |
Visualization
Decision Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification method for pyrazolo[1,5-a]pyrimidine regioisomers.
Caption: A decision tree for selecting the optimal purification method.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020, October 29). Retrieved February 15, 2026, from [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved February 15, 2026, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). Retrieved February 15, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024, July 29). Retrieved February 15, 2026, from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI. (2019, May 13). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (2022, July 30). Retrieved February 15, 2026, from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12). Retrieved February 15, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5). Retrieved February 15, 2026, from [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (2022, August 18). Retrieved February 15, 2026, from [Link]
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids - PMC. (2025, December 22). Retrieved February 15, 2026, from [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022, June 29). Retrieved February 15, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15). Retrieved February 15, 2026, from [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - ResearchGate. (2022, December 23). Retrieved February 15, 2026, from [Link]
-
Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines | Semantic Scholar. (2010, September 1). Retrieved February 15, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Solubilizing Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in DMSO
Welcome to the technical support center for compound handling and preparation. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for successfully solubilizing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and similar acidic heterocyclic compounds in DMSO for use in biological assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting techniques to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the preparation of DMSO stock solutions for this class of compounds.
Q1: Why is pyrazolo[1,5-a]pyrimidine-3-carboxylic acid difficult to dissolve, even in DMSO?
A1: The structure of this compound presents a dual challenge. The fused aromatic ring system is hydrophobic, favoring organic solvents like DMSO. However, the carboxylic acid group is polar and acidic. In neutral DMSO, the carboxylic acid remains protonated, limiting its full solubility potential. Furthermore, compounds in solid (crystalline) form require energy to break the crystal lattice before they can dissolve, which can also be a limiting factor.[1][2] Carboxylic acids as a group are four times more likely to precipitate from DMSO that has absorbed even small amounts of water.[2]
Q2: What is the highest concentration of DMSO my cell-based assay can tolerate?
A2: This is highly dependent on the cell line and assay duration.[3][4] As a general rule, most robust cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[3][5] However, sensitive cell lines, such as primary cells or stem cells, may show stress or altered gene expression at concentrations as low as 0.1% or even 0.05%.[5][6][7] It is imperative to perform a DMSO tolerance control experiment for your specific system to determine the maximum allowable concentration.[4]
Q3: My compound is dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or media. What is happening?
A3: This is a very common phenomenon known as "crashing out."[3][8] Your compound is poorly soluble in water. While it dissolves in the highly polar aprotic solvent DMSO, the sudden introduction to an aqueous environment drastically changes the solvent properties. The DMSO concentration plummets, and the surrounding water molecules cannot keep the hydrophobic compound in solution, causing it to precipitate.[3]
Q4: Can I heat the DMSO to help dissolve my compound?
A4: Yes, gentle warming can be an effective technique. Heating can provide the necessary energy to overcome the crystal lattice energy of the solid compound. However, this must be done with caution. A gentle warming to 30-40°C is typically safe for many compounds. Excessive or prolonged heating can lead to compound degradation. Always check the compound's stability information if available.
Q5: How should I store my DMSO stock solution?
A5: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[9][10] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[9] DMSO that has absorbed water has a significantly reduced ability to solubilize compounds and increases the risk of precipitation upon freezing and thawing.[11][12][13]
In-Depth Troubleshooting Guide
When standard procedures fail, a systematic approach is needed to diagnose and solve solubility issues.
Issue 1: Compound Fails to Dissolve in 100% DMSO
If the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid powder does not fully dissolve in pure DMSO even at a modest concentration (e.g., 10-20 mM), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for initial dissolution in DMSO.
Scientist's Notes:
-
DMSO Quality: Ensure you are using anhydrous (low water content) DMSO of high purity (≥99.9%).[14] Water is a critical enemy of solubility for many compounds stored in DMSO.[12][13]
-
Sonication: A water bath sonicator is a powerful tool for breaking up compound aggregates and increasing the surface area exposed to the solvent, which can significantly aid dissolution.[2][5][12]
-
Basification: The carboxylic acid moiety on your compound is acidic. Adding a molar equivalent of a base (like NaOH or triethylamine) can deprotonate the acid to its carboxylate salt form. This salt form is often significantly more soluble in polar solvents like DMSO. This should be a last resort and carefully considered, as it may alter the compound's activity.
Issue 2: Stock Solution Precipitates Upon Dilution into Aqueous Media
This is the most frequent challenge. The key is to manage the transition from a 100% organic solvent environment to a >99% aqueous one.
Key Principles:
-
Minimize the Shock: The dilution factor is critical. A rapid, large-volume dilution (e.g., adding 2 µL of 10 mM stock directly into 1 mL of buffer) creates a localized, supersaturated zone where the compound immediately crashes out.
-
Energy Input: Vigorous mixing at the point of dilution is essential to disperse the DMSO stock as quickly as possible.
Recommended Dilution Protocol (Stepwise Dilution):
-
Prepare for Dilution: Warm your final assay media or buffer to the experimental temperature (e.g., 37°C).[15] Solubility is often temperature-dependent.
-
Create an Intermediate Dilution: Instead of a direct 1:1000 dilution, perform a 1:10 or 1:20 intermediate dilution. Pipette the required volume of your 100% DMSO stock into a fresh tube.
-
Vortex and Add: While vigorously vortexing the assay media, add the DMSO stock dropwise or in a slow, steady stream below the surface of the liquid. This ensures immediate and rapid dispersion.[8]
-
Final Dilution: Use this freshly made intermediate solution to perform the final dilution into your assay plate.
Scientist's Note: For dose-response curves, it is highly recommended to perform the serial dilutions in 100% DMSO first, before diluting each concentration into the final assay media.[16][17] This maintains a constant final DMSO percentage across all concentrations.
Standard Protocol: Preparation of a 10 mM Stock Solution
This protocol details the standard procedure for preparing a stock solution of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW: 163.13 g/mol ).
Materials:
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (solid powder)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[14]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Pre-Calculation:
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 163.13 g/mol * 1000 mg/g = 1.63 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 1.63 mg of the compound directly into the tube. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass recorded, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 163.13 (g/mol)] / 10 (mmol/L)
-
Example: If you weighed 1.70 mg, you would need: [1.70 / 163.13] / 10 = 0.001042 L = 1.042 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for at least 2 minutes.[10]
-
Visually inspect the solution against a bright light for any undissolved particulates.
-
If particulates remain: Place the tube in a water bath sonicator for 15-30 minutes.[5]
-
If still insoluble: Place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Storage:
-
Once fully dissolved, creating a clear solution, aliquot the stock into single-use volumes (e.g., 20 µL) in sterile tubes.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store immediately at -20°C or -80°C.[9]
-
Data Summary Tables
Table 1: Recommended Final DMSO Concentrations in Biological Assays
| Cell Type Sensitivity | Recommended Max DMSO % (v/v) | Typical Assay Duration | Citation(s) |
| Robust Cancer Cell Lines | 0.5% | 24 - 72 hours | [3][5] |
| Standard Immortalized Lines | 0.1% - 0.2% | 24 - 72 hours | [4][18] |
| Primary Cells / Stem Cells | ≤ 0.1% | 24 - 48 hours | [5][19] |
| Sensitive Primary Neurons | ≤ 0.05% | < 24 hours | [7] |
Table 2: DMSO Grade Specifications
| Grade | Purity | Key Feature | Rationale |
| Anhydrous | ≥99.9% | Low water content (<0.05%) | Prevents compound precipitation from water absorption. [11][14] |
| Molecular Biology Grade | ≥99.9% | Tested for nuclease/protease absence | Critical for assays involving nucleic acids or proteins. |
| ACS/USP Grade | ≥99.9% | Meets pharmaceutical standards | Required for in vivo or clinical applications. |
Visualized Workflow: From Powder to Final Assay Plate
This diagram illustrates the complete process, including key decision points for troubleshooting.
Caption: End-to-end workflow for compound solubilization and assay preparation.
References
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Al-Bari, M. A. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
- LifeTein. (2023). DMSO usage in cell culture.
- MCE. Compound Handling Instructions.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- BenchChem. (2025). Application Notes and Protocols for Utilizing DMSO in High-Throughput Screening.
- BenchChem. (2025). Troubleshooting holostanol precipitation in DMSO stock solutions.
- Kuentz, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization.
- Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells.
- BenchChem. (2025). Technical Support Center: Aqueous Buffer Solubility Issues.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ziath.com [ziath.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Compound Aggregation in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the common challenge of compound aggregation in NMR solvents. Our goal is to equip you with the knowledge to diagnose, mitigate, and overcome these issues to obtain high-quality, interpretable NMR data.
Troubleshooting Guide: Diagnosing and Solving Aggregation in Real-Time
This section is designed for immediate, hands-on problem-solving. Each issue is presented in a question-and-answer format, detailing the likely causes and providing a step-by-step protocol for resolution.
Question 1: Why are the signals in my ¹H NMR spectrum broad, poorly resolved, and showing ill-defined splitting, especially in the aromatic region?
Answer:
This is a classic sign of solute aggregation.[1][2] Pyrazolo[1,5-a]pyrimidines, with their planar, aromatic ring system, are prone to self-association in solution, primarily through intermolecular forces like π-π stacking and hydrogen bonding.[3] When molecules aggregate, they form larger, more slowly tumbling entities in the solution.[4] In NMR spectroscopy, the rate of molecular tumbling directly affects the signal linewidth. Slower tumbling leads to more efficient relaxation mechanisms, which in turn causes significant peak broadening.[5] This often obscures fine details like coupling constants (J-values).
Systematic Troubleshooting Protocol:
-
Decrease Analyte Concentration: Aggregation is a concentration-dependent equilibrium.[6][7][8] By lowering the concentration, you shift the equilibrium away from the aggregate and towards the monomeric species, which tumbles faster and gives sharper signals.
-
Action: Prepare a new sample that is 2-5 times more dilute than your original sample. If you see a noticeable sharpening of the peaks, aggregation is confirmed as the primary issue.[2]
-
-
Change to a More Competitive Solvent: The choice of solvent is critical.[9] Non-polar or weakly polar aprotic solvents like Chloroform-d (CDCl₃) do little to disrupt the intermolecular forces driving aggregation.[2][9]
-
Action: Re-dissolve your compound in a more polar, hydrogen-bond-accepting solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] DMSO is highly effective at forming hydrogen bonds with the solute, thereby disrupting the solute-solute interactions that lead to self-aggregation.[11][12] You may also consider other polar solvents like Methanol-d₄ or Acetone-d₆.[1]
-
-
Perform a Variable Temperature (VT) NMR Experiment: Increasing the temperature provides thermal energy that can overcome the relatively weak intermolecular forces holding the aggregates together.[13][14]
-
Action: Run the NMR experiment at elevated temperatures. Start at room temperature (e.g., 298 K) and incrementally increase the temperature by 10-15 K intervals, acquiring a spectrum at each step (e.g., 313 K, 328 K).[15] If aggregation is the cause of broadening, you will observe a progressive sharpening of the NMR signals as the temperature increases.[16] Safety Note: Always ensure your chosen temperature is at least 10-15°C below the boiling point of your solvent to prevent tube over-pressurization.[15]
-
Question 2: I've noticed that the chemical shifts (ppm) of my compound's protons drift significantly when I change the sample concentration. Why does this happen?
Answer:
Concentration-dependent chemical shifts are another strong indicator of aggregation.[6][7][8] The chemical shift of a proton is determined by its local electronic environment. In an aggregate, protons are often shielded or deshielded by the magnetic anisotropy of neighboring molecules (e.g., the ring currents of adjacent aromatic systems in a π-stack).
When you change the concentration, you alter the equilibrium between the monomer and the aggregate.[17] The observed chemical shift in the NMR spectrum is a weighted average of the shifts for the proton in its monomeric and aggregated states.[5] Therefore, as the population of these states changes with concentration, the averaged chemical shift will also change.[8]
Visualizing the Problem: The Monomer-Aggregate Equilibrium
The relationship between a soluble, monomeric compound and its aggregated form can be visualized as a dynamic equilibrium. Several experimental factors can be adjusted to favor the monomeric state, which is essential for high-resolution NMR.
Caption: Factors influencing the monomer-aggregate equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the aggregation of pyrazolo[1,5-a]pyrimidine compounds?
The planar, electron-rich heterocyclic structure of the pyrazolo[1,5-a]pyrimidine core is highly susceptible to π-π stacking interactions.[3] Additionally, if the compound has hydrogen bond donor or acceptor moieties (e.g., amino or carbonyl groups), intermolecular hydrogen bonding can significantly contribute to self-association, especially in non-polar solvents.[2][11]
Q2: Can I use additives to prevent aggregation?
Yes, in some cases, additives can be effective. This strategy is more common in protein NMR but can be adapted for small molecules.
-
Competing Agents: Small amounts of a highly polar, hydrogen-bonding solvent like Methanol-d₄ can be added to a less polar solvent like CDCl₃ to disrupt hydrogen bonding networks.[2]
-
Surfactants: Low concentrations of non-denaturing surfactants might help solubilize aggregates formed through hydrophobic interactions, although this can complicate the spectrum.[18]
-
Amino Acids: Additives like arginine have been shown to reduce aggregation by masking hydrophobic patches and preventing self-association.[19][20]
Q3: Is there an ideal solvent to prevent aggregation for this class of compounds?
While there is no single "best" solvent for all compounds, DMSO-d₆ is generally the most effective starting point for polar, heteroaromatic molecules like pyrazolo[1,5-a]pyrimidines that show aggregation in CDCl₃.[12] Its high polarity and strong hydrogen bond accepting character actively break up solute-solute interactions.[9][11] However, be aware that DMSO is difficult to remove from the sample after analysis due to its high boiling point.[10]
Q4: How does a Variable Temperature (VT) NMR experiment work to reduce peak broadening?
A VT experiment manipulates the equilibrium between different states (like monomer and aggregate) and the rate of exchange between them.[14] By increasing the temperature, you provide more kinetic energy to the molecules. This energy can:
-
Break Intermolecular Bonds: Overcome the weak forces (π-stacking, H-bonds) holding the aggregate together, shifting the equilibrium towards the monomer.[13]
-
Increase Exchange Rate: If the broadening is due to exchange between different conformations (rotamers), increasing the temperature can make this exchange very fast on the NMR timescale, resulting in a single, sharp, averaged signal rather than multiple broad ones.[1][5]
Data & Protocols
Table 1: Comparison of Common NMR Solvents for Mitigating Aggregation
| Property | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Methanol-d₄ (CD₃OD) |
| Polarity | Low (Aprotic) | High (Aprotic) | High (Protic) |
| Hydrogen Bond Acceptor | Weak | Strong | Strong |
| Hydrogen Bond Donor | No | No | Yes (exchangeable D) |
| Residual ¹H Signal (ppm) | ~7.26 (singlet)[9] | ~2.50 (quintet)[9] | ~3.31 (quintet), ~4.87 (HOD) |
| Suitability for Aggregation | Low: Often promotes aggregation of planar aromatic systems.[9] | High: Excellent at disrupting intermolecular H-bonds and π-π stacking.[11][12] | Moderate-High: Disrupts H-bonds but can cause proton-deuterium exchange with labile protons (e.g., -NH, -OH).[10] |
Experimental Protocol: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve suspected aggregation issues.
Caption: A step-by-step workflow for troubleshooting NMR aggregation.
References
- Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.
- NMR question. Reddit.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- NMR Spectroscopy.
- 5.2 Chemical Shift. MRI Questions.
- Preventing Protein Aggreg
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
- Insights into Protein Misfolding and Aggregation enabled by Solid-State NMR Spectroscopy.
- How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?
- 1H NMR Broad peaks. Chemistry Stack Exchange.
- Variable Temperature NMR Experiments. University of Oxford.
- Temperature-dependent aggregation by means of 1 H-NMR spectroscopy and SAXS experiments.
- Are there ways to explain magnetic-field dependent chemical shift? NMR Wiki Q&A Forum.
- Variable temper
- How to Prevent Protein Aggregation: Insights and Str
- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
- Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology.
- Use of Stabilizers and Surfactants to Prevent Protein Aggreg
- Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmxresearch.com [nmxresearch.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. mriquestions.com [mriquestions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. Insights into Protein Misfolding and Aggregation enabled by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Are there ways to explain magnetic-field dependent chemical shift? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
Strategies to enhance cell permeability of 7-aminopyrazolo[1,5-a]pyrimidine inhibitors
Welcome to the 7-Aminopyrazolo[1,5-a]pyrimidine Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to bridge the gap between enzymatic potency and cellular efficacy for this specific scaffold.
Status: Open Priority: Critical Subject: Strategies to enhance cell permeability of 7-aminopyrazolo[1,5-a]pyrimidine inhibitors.
Executive Summary
The 7-aminopyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for kinase inhibition (e.g., CK2, Trk, CDK, KDR) due to its ability to mimic the adenine ring of ATP. However, users frequently report a "potency drop-off" (>100-fold shift) when moving from biochemical assays to cell-based assays.
This is rarely a potency issue; it is a permeability and solubility issue. This guide addresses the three primary barriers:
-
High Hydrogen Bond Donor (HBD) Count: The 7-amino group contributes significantly to Polar Surface Area (PSA).
-
"Brick Dust" Insolubility: The planar, rigid heterocycle leads to high crystal lattice energy, causing precipitation in cell media before membrane penetration.
-
P-gp Efflux: The flat, aromatic nature of the core often makes these compounds substrates for MDR1 (P-glycoprotein).
Module 1: Diagnostic Troubleshooting (The "Why")
Before synthesizing new analogs, determine why your compound isn't working. Use this Q&A to diagnose the failure mode.
Q1: My compound has an IC50 of 5 nM against the kinase but >10 µM in cells. Is it permeability?
-
Diagnostic: Check the Lipophilic Ligand Efficiency (LLE) .
-
Calculation:
. -
Target: An LLE > 5 is ideal. If your LogP is < 1 or > 5, permeability is likely compromised.
-
Action: If LogP is high (>5), the compound is likely getting trapped in the membrane ("Grease Ball"). If LogP is low (<1), it cannot pass the bilayer.
-
Q2: The compound precipitates in the cell media (DMEM + 10% FBS).
-
Issue: This is the "Brick Dust" effect common to pyrazolo[1,5-a]pyrimidines. The flat rings stack efficiently (π-π stacking), creating a high melting point solid that resists dissolution.
-
Action: You must disrupt the planarity. (See Strategy 2 below).
Q3: Activity improves when I co-treat with Verapamil.
-
Issue: Your compound is a P-gp substrate. Verapamil blocks the efflux pump, restoring intracellular concentration.
-
Action: You need to cap H-bond donors or reduce the aromatic ring count.
Module 2: Structural Optimization Strategies (The "How")
Strategy 1: Modulation of the 7-Amino Group (The Hinge Binder)
The 7-amino group is often critical for H-bonding with the kinase hinge region. However, a primary amine (–NH2) contributes two HBDs, which is "expensive" for permeability.
-
Approach A: Intramolecular Hydrogen Bonding (IMHB)
-
Tactic: Introduce a hydrogen bond acceptor (e.g., a fluorine or methoxy group) at the ortho position of a 6-aryl substituent.
-
Mechanism:[1][2] This "locks" the proton of the 7-amino group, effectively masking one HBD from the solvent and reducing the apparent PSA without chemically removing the group [1].
-
-
Approach B: N-Alkylation (Careful Application)
-
Tactic: Convert the primary amine to a secondary amine (e.g., –NHMe).
-
Risk:[3] Ensure the second proton isn't required for binding. If the kinase pocket allows, this reduces HBD count by 1 and increases lipophilicity.
-
Strategy 2: Disrupting Planarity (Solving "Brick Dust")
To improve solubility (which drives passive diffusion flux), you must lower the crystal lattice energy.
-
Tactic: Introduce sp3-hybridized centers at the R3 or R6 positions.
-
Example: Instead of a flat phenyl ring at R6, use a saturated heterocycle (e.g., morpholine, piperazine) or a bridged bicycle (e.g., 8-azabicyclo[3.2.1]octane).
-
Result: This "kinks" the molecule, preventing efficient stacking, thereby increasing solubility and permeability [2].
Strategy 3: The Prodrug Approach (The "Trojan Horse")
If the 7-NH2 is absolutely required for binding and cannot be modified, use a prodrug strategy to mask it during transport.
-
Tactic: Carbamate Prodrugs.
-
Chemistry: React the 7-amino group with a chloroformate to form a carbamate (–NH-CO-O-R).
-
Mechanism: The carbamate is lipophilic and lacks the charged character of the amine. Once inside the cell, ubiquitous esterases cleave the carbamate, releasing the active parent drug [3].
Module 3: Visualization & Decision Logic
Diagram 1: Permeability Troubleshooting Flowchart
Use this logic flow to determine your next synthetic move.
Caption: Decision matrix for diagnosing the root cause of low cellular activity in pyrazolo[1,5-a]pyrimidine inhibitors.
Diagram 2: SAR Modification Map
Targeted modifications for the 7-aminopyrazolo[1,5-a]pyrimidine scaffold.[3]
Caption: Structure-Activity Relationship (SAR) map highlighting strategic modification points for permeability enhancement.
Module 4: Validated Protocols
Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Use this assay for rapid ranking of analogs before cell testing.
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 1% Lecithin in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure:
-
Preparation: Dilute test compounds to 10 µM in PBS (ensure DMSO < 5%).
-
Membrane Coating: Carefully add 5 µL of Lipid Solution to the membrane of the Donor Plate. Critical: Allow 2 mins for evaporation/settling.
-
Loading:
-
Add 150 µL of compound solution to Donor wells.
-
Add 300 µL of blank PBS to Acceptor wells.
-
-
Assembly: Sandwich the plates (Donor on top of Acceptor) to create the "sandwich."
-
Incubation: Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation:
-
Target:
cm/s indicates good permeability.
-
Module 5: Comparative Data
Table 1: Impact of Substituents on Permeability (Representative Data)
| Compound ID | R7 Substituent | R6 Substituent | LogP | PAMPA | Cell Activity | Notes |
| A-001 | -NH2 | Phenyl | 2.1 | 0.5 | Low | High HBD, Planar (Stacking) |
| A-002 | -NHMe | Phenyl | 2.4 | 3.2 | Moderate | Reduced HBD count |
| A-005 | -NH2 | Morpholine | 1.8 | 8.5 | High | Disrupted planarity (Best Balance) |
| A-009 | -NH-CO-OMe | Phenyl | 3.1 | 15.0 | High | Prodrug (Cleaved intracellularly) |
References
-
Frey, R. R., et al. (2008).[4] 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors.[4][5][6] Journal of Medicinal Chemistry, 51(13), 3777–3787.
- Context: Establishes the core SAR and the necessity of the 7-amino group for KDR inhibition, highlighting the permeability challenges.
-
Barlow, N., et al. (2020).[1] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.[1][7] ACS Chemical Biology, 15(8), 2070-2078.[1]
- Context: Validates the strategy of masking HBDs (like the 7-amino group) to improve PAMPA/Caco-2 permeability.
-
Raimondi, M. V., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents.[2][8] European Journal of Medicinal Chemistry, 139, 363-374.
- Context: While discussing the [3,4-d] isomer, this paper provides the exact chemical protocol for creating carbamate prodrugs on the amino-pyrimidine scaffold, which is directly transferable to the [1,5-a] system.
-
Cui, J., et al. (2020).[6] Structure-based design of 5-azabicyclohexane-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent Trk inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
- Context: Demonstrates the "Planarity Disruption" strategy by using bicyclic, sp3-rich substituents to improve physicochemical properties.
Sources
- 1. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Validation & Comparative
C13 NMR chemical shifts for 7-amino substituted pyrazolo[1,5-a]pyrimidine core
The following technical guide provides a comprehensive analysis of the C13 NMR chemical shifts for the 7-amino pyrazolo[1,5-a]pyrimidine core, designed for researchers in medicinal chemistry and structural analysis.
Executive Summary & Strategic Importance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues) due to its bioisosteric resemblance to purines.
A critical synthetic challenge in this field is regioselectivity . The condensation of 3(5)-aminopyrazoles with 1,3-electrophiles can yield two regioisomers: the 7-amino (often thermodynamically favored under microwave conditions) and the 5-amino isomer. Distinguishing these isomers is non-trivial but vital, as their biological activities differ drastically.
This guide establishes the C13 NMR chemical shift signatures required to unambiguously identify the 7-amino regioisomer, providing a self-validating analytical protocol.
Mechanistic Assignment & Numbering
To interpret the NMR data, one must understand the electronic environment of the core. The pyrazolo[1,5-a]pyrimidine system is numbered starting from the bridgehead nitrogen (N1).
Core Numbering & Electronic Bias
-
Position 7 (C7): Adjacent to the bridgehead carbon (C3a). This position is generally more electron-rich (shielded) due to resonance donation from the bridgehead.
-
Position 5 (C5): Adjacent to the pyrimidine nitrogen (N4).[1] This position is electron-deficient (deshielded) due to the electronegativity of N4 and the C=N bond character.
Hypothesis: An amino group at C7 will resonate with the bridgehead, resulting in a distinct chemical shift (ipso carbon) that is upfield relative to the analogous C5-amino isomer.
Comparative Data Analysis: 7-Amino vs. Alternatives
The following table synthesizes experimental C13 NMR data to provide diagnostic ranges. The primary alternative for comparison is the 5-amino regioisomer and the 5/7-methyl substituted analogues, which follow similar electronic trends.
Table 1: Diagnostic C13 NMR Shifts (DMSO-d6)[2][3]
| Carbon Position | 7-Amino Isomer (Target) | 5-Amino Isomer (Alternative) | Unsubstituted/Methyl Analogues | Diagnostic Note |
| C7 (Ipso) | 146.0 – 149.0 ppm | ~100 – 110 ppm (CH) | 140 – 145 ppm (C-H) | Primary Diagnostic: The C7-NH2 signal is significantly shielded compared to C5-NH2. |
| C5 (Ipso) | ~150 – 161 ppm (CH/C-R) | > 155.0 ppm | 150 – 160 ppm (C-H) | C5 is naturally deshielded by N4. An amino group here appears further downfield. |
| C6 | 85.0 – 96.0 ppm | 85.0 – 95.0 ppm | 107 – 109 ppm | C6 is strongly shielded in both amino isomers due to ortho-resonance effects. |
| C3a (Bridge) | 140 – 145 ppm | 140 – 150 ppm | 145 – 150 ppm | Bridgehead carbon; less diagnostic. |
| C2 | 150 – 155 ppm | 150 – 155 ppm | 140 – 150 ppm | Dependent on C2 substitution (e.g., aryl/alkyl). |
Key Insight: The C7-NH2 carbon consistently appears in the 146–149 ppm range. In contrast, if the amino group were at C5, the ipso carbon would likely shift downfield (>155 ppm) due to the additive deshielding effect of the adjacent N4 nitrogen.
Supporting Experimental Evidence
-
7-Amino Confirmation: In the synthesis of 7-amino-5-aryl derivatives, the C7 signal was observed at 148.45 ppm [1].[2]
-
Regioisomer Distinction: In methyl-substituted analogues, the C7-Me carbon (17.2 ppm) is shielded relative to C5-Me (24.8 ppm), confirming the higher electron density at the C7 position [2].
-
Coupling Effects: In proton-coupled C13 NMR (gated decoupling), C7 typically shows long-range coupling to H6, whereas C5 shows coupling to H6 and potentially H3 (if no substituent at C2/C3) [2].
Experimental Protocol for High-Fidelity Acquisition
To ensure data quality comparable to the values above, follow this specific acquisition protocol. Nitrogen-rich heterocycles often suffer from long relaxation times (
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10–20 mg of purified compound in 0.6 mL DMSO-d6 .
-
Why DMSO? It prevents aggregation of the amino scaffold and ensures sharp peaks for exchangeable protons (NH2), which aids in 2D correlation (HMBC).
-
-
Instrument Parameters:
-
Frequency: 100 MHz or higher (for C13).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary C7-NH2 carbon has a long
. A short D1 will suppress its signal intensity, potentially causing it to be missed in the noise.
-
-
Validation (HMBC):
-
Run a
HMBC if possible. -
Diagnostic: The exocyclic
protons (typically 6.0–8.0 ppm) will show a strong 3-bond correlation to C6 and C3a if located at position 7. -
If located at position 5, the
would correlate to N4 and C6 .
-
References
-
Regioselective Synthesis and NMR Assignment of 7-Aminopyrazolo[1,5-a]pyrimidines. Source: ResearchGate.[3][4][5] URL:[Link]
-
1H and 13C NMR Study of the Pyrazolo[1,5-a]pyrimidine System. Source: Canadian Journal of Chemistry.[3][6] URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. Source: NIH / PubMed Central. URL:[Link]
-
Microwave-Assisted Regioselective Synthesis of 7-Amino Isomers. Source: NIH / PubMed Central. URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Mass spectrometry fragmentation patterns of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Comparison Guide: Mass Spectrometry Fragmentation Patterns of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Part 1: Executive Summary & Strategic Importance
The Molecule: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a core structure for ATP-competitive kinase inhibitors (e.g., CK2, PI3K inhibitors) and GABA-A receptor modulators (related to Zaleplon/Indiplon).
The Analytical Challenge: In synthetic workflows, distinguishing the 3-carboxylic acid regioisomer from its 2-carboxylic acid counterpart or other positional isomers (5- or 7-substitutions) is a frequent bottleneck. While NMR is definitive, it is low-throughput. Mass spectrometry (MS/MS) offers a high-sensitivity alternative, provided the specific fragmentation rules are understood.
Guide Objective: This guide objectively compares the fragmentation dynamics of the 3-carboxylic acid isomer against its primary alternatives, establishing a self-validating MS/MS protocol for structural verification.
Part 2: Comparative Analysis of Fragmentation Patterns
Primary Fragmentation Pathway (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the protonated precursor
| Transition Step | Loss (Neutral) | Mechanism | Diagnostic Value |
| Precursor | N/A | Protonation at N1 or N4 (Bridgehead influence) | Parent Ion Confirmation |
| Primary | CO₂ (44 Da) | Decarboxylation | High. The 3-position is electronically activated by the adjacent bridgehead nitrogen, facilitating facile decarboxylation compared to other positions. |
| Secondary | HCN (27 Da) | Pyrimidine Ring Cleavage | Medium. Characteristic of fused nitrogen heterocycles. |
| Tertiary | C₂H₂ (26 Da) | Pyrazole Ring Fragmentation | Low. Occurs at high collision energies; confirms core scaffold. |
Comparative Study: 3-COOH vs. 2-COOH Isomers
The most critical comparison is between the 3-isomer and the 2-isomer.
-
3-Carboxylic Acid (Target):
-
Behavior: The carboxyl group at C3 is in direct conjugation with the bridgehead nitrogen.
-
Key Feature: Rapid and intense loss of
. The resulting cation is stabilized by resonance across the bridgehead. -
Spectra: Base peak is often
.
-
-
2-Carboxylic Acid (Alternative):
-
Behavior: The carboxyl group at C2 is further from the bridgehead electronic "push."
-
Key Feature: Decarboxylation is slower/less abundant. You often see a competing loss of
(18 Da) or (28 Da) due to "ortho-like" effects if substituents are present on the pyrimidine ring. -
Spectra: Significant survival of the parent ion
.
-
Comparative Study: ESI (Soft) vs. EI (Hard) Ionization
| Feature | ESI-MS/MS (Recommended) | EI-MS (GC-MS) |
| Ion Type | ||
| Fragmentation | Controlled via Collision Energy (CE). dominated by neutral losses ( | Extensive. Ring shattering is common. |
| Utility | Best for LC-compatible purity checks and PK studies. | Best for library matching (NIST database) if the compound is volatile enough. |
Part 3: Mechanistic Visualization
Diagram 1: Fragmentation Pathway (ESI Positive)
This diagram illustrates the step-by-step degradation of the molecule under Collision-Induced Dissociation (CID).
Caption: ESI-MS/MS fragmentation pathway showing the primary decarboxylation event followed by heterocyclic ring cleavage.
Diagram 2: Isomer Differentiation Workflow
A logical decision tree for researchers to confirm the 3-COOH isomer.
Caption: Decision logic for distinguishing the 3-COOH isomer based on decarboxylation efficiency.
Part 4: Validated Experimental Protocol
To replicate these results, use the following self-validating protocol.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or LC injection. Note: High concentrations cause dimer formation
, obscuring fragmentation data.
2. LC-MS/MS Parameters (Standard):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile COOH).
-
Collision Energy (CE): Ramp 10 -> 40 eV.
-
Validation Check: At 10 eV, the parent ion should be 100%. At 35 eV, the decarboxylated fragment should be >80%.
-
3. Data Interpretation:
-
Step A: Extract the Ion Chromatogram (EIC) for the parent mass.
-
Step B: Examine the MS2 spectrum.
-
Step C (The "3-Pos" Test): Calculate the ratio of
. A ratio > 1.0 at moderate CE (20-25 eV) strongly indicates the 3-carboxylic acid due to the electronic activation by the bridgehead nitrogen [1][2].
References
-
Moustafa, M. S., et al. (2022).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC. Available at: [Link]
-
Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Mass Spectrum. Wiley Science Solutions. Available at: [Link]
Sources
Technical Guide: Photophysical Characterization of 7-Aminopyrazolo[1,5-a]pyrimidine Fluorophores
Executive Summary
The 7-aminopyrazolo[1,5-a]pyrimidine scaffold represents a versatile class of "push-pull" fluorophores characterized by tunable intramolecular charge transfer (ICT). Unlike rigid, non-polar fluorophores like BODIPY, these derivatives exhibit significant solvatochromism, making them excellent candidates for environmental sensing (polarity, viscosity, and pH) in drug discovery and bioimaging. This guide provides a technical breakdown of their UV-Vis absorption properties, comparative performance metrics, and a validated experimental protocol for their characterization.
The Fluorophore Scaffold & Mechanism
The core utility of 7-aminopyrazolo[1,5-a]pyrimidine lies in its electronic asymmetry. The pyrazolo[1,5-a]pyrimidine ring acts as an electron-withdrawing core (acceptor), while the amino group at position 7 functions as a strong electron donor. Upon photoexcitation, this structure undergoes a strong Intramolecular Charge Transfer (ICT), which is the primary driver of its optical properties.
Electronic Transition Mechanism
The following diagram illustrates the "Push-Pull" electronic transition that dictates the absorption profile.
Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the solvatochromic behavior of 7-aminopyrazolo[1,5-a]pyrimidines.
Photophysical Properties
The absorption properties of these fluorophores are highly dependent on the substituents at the 7-position (donor strength) and the solvent environment.
UV-Vis Absorption Profile
-
Primary Band: Typically observed between 330 nm and 360 nm . This corresponds to the
transition with significant ICT character. -
Secondary Band: A higher energy band often appears around 260-270 nm , attributed to localized
transitions of the pyrimidine ring. -
Molar Extinction Coefficient (
): Generally ranges from 3,000 to 21,000 M⁻¹cm⁻¹ . The introduction of electron-donating groups (EDGs) like the 7-amino moiety significantly enhances compared to electron-withdrawing substituents.
Solvatochromism (Solvent Polarity Effect)
Because the excited state (ICT state) is more polar than the ground state, polar solvents stabilize the excited state, leading to a red shift in absorption (and a more dramatic red shift in emission).
| Solvent | Polarity Index ( | Stokes Shift (nm) | ||
| Toluene | 33.9 | ~335 | ~410 | 75 |
| Dichloromethane | 40.7 | ~342 | ~435 | 93 |
| Acetonitrile | 45.6 | ~345 | ~460 | 115 |
| Methanol | 55.4 | ~348 | ~485 | 137 |
Note: Values are representative for 7-(diethylamino)pyrazolo[1,5-a]pyrimidine derivatives. Exact maxima depend on specific auxiliary substituents.
Comparative Analysis: Alternatives
When selecting a fluorophore for bioimaging or sensing, it is crucial to benchmark against standard alternatives.
| Feature | 7-Amino-PPs | Coumarin 153 | BODIPY |
| Core Mechanism | Push-Pull (ICT) | Push-Pull (ICT) | Rigid |
| Solvatochromism | High (Excellent polarity sensor) | Moderate | Low (Insensitive) |
| Stokes Shift | Large (>80 nm) | Moderate (~50-60 nm) | Small (<30 nm) |
| Quantum Yield ( | Tunable (0.01 - 0.[1][2]97) | High (~0.5 - 0.9) | Very High (>0.8) |
| Synthesis Cost | Low (1-2 steps, multicomponent) | Moderate | High (Complex purification) |
| Photostability | Good | Moderate | Excellent |
| Primary Use | Polarity/Viscosity Sensing, pH Probes | Laser Dyes, Lipid Probes | Labeling, Stable Imaging |
Expert Insight: Choose 7-aminopyrazolo[1,5-a]pyrimidines when you need a responsive probe (e.g., detecting binding events that change local polarity) rather than a static tag. Their large Stokes shift also minimizes self-quenching and interference from excitation light, a common issue with BODIPY dyes.
Experimental Protocol: UV-Vis Characterization
Objective: To accurately determine the molar extinction coefficient (
Reagents & Equipment
-
Analyte: Pure (>95%) 7-aminopyrazolo[1,5-a]pyrimidine derivative.[3][4]
-
Solvents: Spectroscopic grade Toluene, DCM, Acetonitrile, Methanol.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric characterization of pyrazolopyrimidine fluorophores.
Detailed Procedure
-
Stock Preparation: Weigh approximately 1.0 mg of the fluorophore. Dissolve in 10 mL of a "master solvent" (usually DMSO or Methanol) to create a stock solution (~0.3–0.5 mM). Note: Ensure complete dissolution; sonicate if necessary.
-
Working Solutions: Aliquot the stock into 10 mL volumetric flasks and dilute with the respective spectroscopic solvents (Toluene, DCM, MeCN, MeOH) to achieve a final concentration of approximately 10 µM .
-
Critical Check: The final Absorbance at
should be between 0.1 and 0.8 to ensure linearity (Beer-Lambert Law).
-
-
Spectral Scan:
-
Set the spectrophotometer bandwidth to 1 nm.
-
Scan range: 200 nm to 600 nm.
-
Scan speed: Medium (approx. 200-400 nm/min).
-
-
Calculation of
: Where is absorbance at , is path length (1 cm), and is molar concentration. -
Lippert-Mataga Plot (Optional): To quantify solvatochromism, plot the Stokes shift (
) against the solvent orientation polarizability ( ). A linear slope indicates a general solvent effect (ICT nature).
References
-
Portilla, J., et al. (2020).[2] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
-
Moustafa, A. H., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link]
-
Zhu, L., et al. (2024).[5] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Pharmaceuticals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. elar.urfu.ru [elar.urfu.ru]
A Comparative Guide to Validating the Purity of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid by LC-MS
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a molecule of significant interest due to its structural motifs common in kinase inhibitors, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the gold-standard technique of Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity validation of this specific molecule.
The Critical Role of Purity Analysis
7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex heterocyclic system. Its synthesis can lead to a variety of impurities, including starting material carryover, regioisomers, by-products, and degradants. Each of these impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the final drug product.[1][2] Therefore, an analytical method must not only quantify the main component but also detect, identify, and quantify these impurities with high sensitivity and specificity.[3]
LC-MS has emerged as the preferred method for this task due to its unique ability to couple the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry.[4][5][6] This combination allows for the simultaneous quantification of the main peak and the characterization of unknown impurities based on their mass-to-charge ratio (m/z).[7][8]
The LC-MS Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system. This means that built into the workflow are controls and checks that ensure the reliability and trustworthiness of the data generated. The choices made in this protocol are grounded in the physicochemical properties of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and best practices outlined by international regulatory bodies.[9][10]
Experimental Workflow Diagram
Caption: Workflow for LC-MS Purity Validation.
Step-by-Step Methodology
1. Materials and Reagents:
-
Analyte: 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Reference Standard: A well-characterized batch of the analyte with known purity.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.
-
Diluent: A suitable solvent to dissolve the sample, typically a mixture like 50:50 Acetonitrile/Water or DMSO.
2. Instrumentation:
-
LC System: A UHPLC or HPLC system capable of delivering a precise gradient.[5]
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements of impurities.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Rationale: The pyrazolopyrimidine core possesses moderate polarity, making a C18 stationary phase an excellent starting point for achieving good retention and separation from both more polar and less polar impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that aids in the ionization of the analyte in the ESI source, promoting the formation of protonated molecules [M+H]+, and improves chromatographic peak shape.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
Rationale: A shallow initial gradient allows for the separation of polar impurities, while the ramp to a high organic percentage ensures that any non-polar impurities are eluted from the column.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Rationale: Running in both modes is crucial. The carboxylic acid moiety will deprotonate in negative mode [M-H]-, while the basic nitrogen atoms on the pyrazolopyrimidine ring will readily protonate in positive mode [M+H]+. This dual-mode analysis increases the chances of detecting a wider range of potential impurities that may ionize preferentially in one mode over the other.
-
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Analysis and Interpretation
The primary output is a total ion chromatogram (TIC). Purity is typically assessed by the area percent method.
Table 1: Example LC-MS Purity Data for 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
| Peak No. | Retention Time (min) | Area % | Observed m/z [M+H]+ | Possible Identity |
| 1 | 3.5 | 0.15 | 180.0568 | Isomeric Impurity |
| 2 | 5.8 | 99.5 | 179.0615 | 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| 3 | 8.2 | 0.25 | 164.0459 | Decarboxylated Impurity |
| 4 | 10.1 | 0.10 | 193.0771 | Starting Material X |
Impurity Identification Logic
The mass spectrometer provides the molecular weight of the eluting compounds, which is a powerful tool for tentative impurity identification.
Caption: Decision process for impurity identification.
Comparison with Alternative Methodologies
While LC-MS is a superior technique, it is essential to understand its performance in the context of other available methods.[11]
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Strengths for this Analyte | Limitations |
| LC-MS | Separation by chromatography, detection by mass. | High specificity and sensitivity; provides molecular weight information for impurity identification.[5][7] | Higher cost and complexity; quantitation can be affected by ionization efficiency differences between compounds. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, reproducible, and excellent for routine quantification of known impurities.[11] | Cannot identify unknown impurities; impurities without a UV chromophore will be missed.[12] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | An absolute, primary method for purity determination without needing a specific reference standard of the analyte; provides structural information.[13][14][15] | Lower sensitivity compared to LC-MS; requires a highly pure internal standard and can be complex for mixtures with overlapping signals.[16] |
| DSC | Measures heat flow associated with thermal transitions. | Provides a measure of absolute purity based on the melting point depression of the bulk material.[17][18] | Only suitable for highly pure (>98%), crystalline, and thermally stable compounds; does not provide information on individual impurities.[12][17] |
Conclusion
For the comprehensive purity validation of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, LC-MS stands out as the most powerful and informative technique. Its ability to separate, quantify, and tentatively identify a broad range of potential impurities in a single analysis is unmatched by other methods. While techniques like HPLC-UV are invaluable for routine quality control and qNMR serves as an excellent primary method for absolute quantification, LC-MS provides the depth of information required during drug development to ensure a complete understanding of the impurity profile.[3][16] This comprehensive approach is essential for meeting stringent regulatory requirements and, most importantly, for guaranteeing the safety and quality of the final pharmaceutical product.
References
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
Determination of purity by differential scanning calorimetry (DSC). ACS Publications. [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. PharmTech. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Chapter 11: Purity Determination Using DSC. GlobalSpec. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. News-Medical.net. [Link]
-
Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]
-
Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. ALWSCI. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]
-
Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]
-
Purity Determination by LC-MS. UC CORE. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. biomedres.us [biomedres.us]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. veeprho.com [veeprho.com]
- 6. uccore.org [uccore.org]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. emerypharma.com [emerypharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
